Product packaging for BTA-9881(Cat. No.:CAS No. 1646857-24-0)

BTA-9881

Cat. No.: B606414
CAS No.: 1646857-24-0
M. Wt: 390.8 g/mol
InChI Key: QZSZPSDRJPPZDZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BTA9881 is a respiratory syncytial virus (RSV) antiviral drug developed by the Australian company Biota Holdings. It is currently in phase I trials.
BTA-9881 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
antiviral;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15ClN4O2 B606414 BTA-9881 CAS No. 1646857-24-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

BTA9881 is a small molecule fusion glycoprotein inhibitor, designed to specifically inhibit the process by which respiratory syncytial virus (RSV) infects a cell.

CAS No.

1646857-24-0

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one

InChI

InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1

InChI Key

QZSZPSDRJPPZDZ-OAQYLSRUSA-N

Isomeric SMILES

C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Canonical SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTA-9881;  BTA 9881;  BTA9881;  AZD-9639;  MEDI-564;  AZD9639;  MEDI564;  AZD 9639;  MEDI 564

Origin of Product

United States

Foundational & Exploratory

BTA-9881: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the specific interactions that underpin its antiviral activity, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of RSV Fusion

This compound exerts its antiviral effect by directly targeting the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. The F protein, a class I fusion protein, undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound is a fusion inhibitor that effectively halts this process.

The F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering by host cell factors, it refolds into a highly stable postfusion conformation, a transition that drives membrane fusion. This compound specifically binds to a three-fold-symmetric pocket located within the central cavity of the prefusion conformation of the RSV F protein. This binding event stabilizes the prefusion state, preventing the necessary structural rearrangements for the transition to the postfusion state. By locking the F protein in its prefusion form, this compound effectively blocks the fusion of the viral and host cell membranes, thus inhibiting viral entry and subsequent replication.

The crystal structure of this compound in complex with the prefusion RSV F glycoprotein has been determined (PDB ID: 5EA6), providing a detailed atomic-level view of this interaction.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound has been evaluated against various strains of RSV. The following table summarizes the reported half-maximal effective concentration (EC50) values.

RSV StrainEC50 (nM)
RSV A248
RSV Long59
RSV B1160

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

RSV Plaque Reduction Neutralization Assay (PRNA)

This assay is a gold-standard method for quantifying the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • RSV stock (e.g., RSV A2, Long, or B1 strains)

  • This compound

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (typically 50-100 plaque-forming units per well). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the confluent HEp-2 cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with methylcellulose-containing medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

RSV-Mediated Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, a process also mediated by the F protein.

Materials:

  • Effector cells (e.g., HEK293T cells)

  • Target cells (e.g., HEK293T cells)

  • Plasmids encoding RSV F protein

  • Reporter gene plasmids (e.g., luciferase under the control of a T7 promoter and a plasmid encoding T7 polymerase)

  • This compound

  • Cell culture medium

  • Transfection reagent

  • Luciferase assay reagent

Procedure:

  • Effector Cell Preparation: Co-transfect effector cells with a plasmid encoding the RSV F protein and a reporter plasmid (e.g., T7 promoter-driven luciferase).

  • Target Cell Preparation: Transfect target cells with a plasmid encoding T7 polymerase.

  • Compound Treatment: Add serial dilutions of this compound to the effector cells expressing the F protein.

  • Co-culture: After a short incubation with the compound, overlay the target cells onto the effector cells.

  • Incubation: Incubate the co-culture for 18-24 hours at 37°C to allow for cell-cell fusion.

  • Data Analysis: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the luciferase reporter gene in the fused cells. Lyse the cells and measure luciferase activity using a luminometer. The IC50 value is the concentration of this compound that inhibits the luciferase signal by 50% compared to the untreated control.

Visualizations of Mechanism and Workflows

Mechanism of Action of this compound```dot

BTA9881_Mechanism cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by this compound RSV RSV F_pre Prefusion F Protein RSV->F_pre on surface HostCell Host Cell Membrane F_pre->HostCell Attachment & Fusion Triggering F_post Postfusion F Protein HostCell->F_post Conformational Change BTA9881 This compound F_pre_bound Prefusion F Protein (Stabilized) BTA9881->F_pre_bound Binds to prefusion F NoFusion Fusion Inhibited F_pre_bound->NoFusion Blocks Conformational Change ViralEntry Viral Entry F_post->ViralEntry Membrane Fusion

Caption: Workflow for determining the antiviral efficacy of this compound using a PRNA.

Logical Relationship: F Protein Conformational States and this compound Intervention

F_Protein_States Prefusion Metastable Prefusion Conformation Trigger Host Cell Interaction (Triggering) Prefusion->Trigger BTA9881 This compound Prefusion->BTA9881 Binds to Postfusion Stable Postfusion Conformation Trigger->Postfusion Fusion Membrane Fusion Postfusion->Fusion Stabilized_Prefusion Stabilized Prefusion Conformation BTA9881->Stabilized_Prefusion Stabilizes No_Fusion Fusion Blocked Stabilized_Prefusion->No_Fusion Prevents transition to postfusion state

BTA-9881: A Technical Overview of its Discovery and Early Development as a Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-9881 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein (F). Developed by Biota Holdings, it was identified as a promising preclinical candidate for the treatment of RSV infections. This document provides a detailed technical guide on the discovery, mechanism of action, preclinical data, and early clinical development of this compound. It includes a summary of its in vitro potency, the methodology of key experiments, and a description of its intended clinical evaluation.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The virus mediates entry into host cells through the action of its fusion (F) glycoprotein, which undergoes a significant conformational change to merge the viral and host cell membranes. This compound was developed as a specific inhibitor of this crucial step in the viral lifecycle.

Discovery and Preclinical Development

This compound, chemically identified as (9bS)-9b-(4-chlorophenyl)-1-(pyridin-3-ylcarbonyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one, emerged from a lead optimization program focused on a series of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones. Extensive structure-activity relationship (SAR) studies were conducted to enhance antiviral potency against both RSV A and B strains while maintaining favorable physicochemical and pharmacokinetic properties. The introduction of a nitrogen atom at the 8-position of the tricyclic core and exploration of various heterocyclic amides at the R(2) position were key modifications that led to the identification of this compound as a preclinical candidate with potent and balanced activity.[1]

In Vitro Potency

This compound has demonstrated potent inhibition of various RSV strains in in vitro assays. The 50% effective concentration (EC50) values against different laboratory strains of RSV are summarized in the table below.

RSV StrainEC50 (nM)
RSV A248[2]
RSV Long59[2]
RSV B1160[2]

Mechanism of Action

This compound is a small molecule fusion glycoprotein inhibitor.[3] It is designed to specifically inhibit the process by which RSV infects a cell.[3] The RSV F protein is a class I fusion glycoprotein that exists in a metastable prefusion conformation (PreF). Upon triggering, it undergoes a dramatic conformational change to a more stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound is believed to bind to a specific pocket within the PreF conformation of the F protein, stabilizing it and preventing the conformational rearrangement necessary for membrane fusion. This inhibition of fusion prevents viral entry into the host cell and subsequent replication.

BTA-9881_Mechanism_of_Action cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell cluster_inhibition Inhibition by this compound RSV RSV Virion F_protein_pre Prefusion F Glycoprotein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Attachment & Triggering BTA9881 This compound Fusion Membrane Fusion Host_Cell->Fusion Conformational Change Stabilized_Complex Stabilized Prefusion F-BTA-9881 Complex BTA9881->Stabilized_Complex Binds to Prefusion F No_Fusion Inhibition of Fusion Stabilized_Complex->No_Fusion Prevents Conformational Change Viral_Entry Viral Entry & Replication Fusion->Viral_Entry Successful Infection No_Entry No Viral Replication No_Fusion->No_Entry Blocks Viral Entry

This compound inhibits RSV entry by stabilizing the prefusion F glycoprotein.

Experimental Protocols

In Vitro RSV Cytopathic Effect (CPE) Inhibition Assay

The in vitro antiviral activity of this compound was likely determined using a cytopathic effect (CPE) inhibition assay. The following is a representative protocol for such an assay:

  • Cell Preparation: HEp-2 cells are seeded in 96-well microtiter plates at a density that allows for a confluent monolayer to form after 24 hours of incubation at 37°C in a 5% CO2 environment.

  • Compound Preparation: this compound is solubilized in dimethyl sulfoxide (DMSO) to create a stock solution. A serial dilution of the compound is then prepared in cell culture medium to achieve the desired final concentrations.

  • Infection: The cell culture medium is removed from the wells, and the cells are infected with a dilution of RSV (e.g., RSV A2, Long, or B1 strain) that is known to cause approximately 90% cell death (CPE) after a 4-5 day incubation period.

  • Treatment: Immediately after infection, the prepared dilutions of this compound are added to the respective wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

  • Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator until the CPE in the virus control wells is evident.

  • Quantification of CPE: Cell viability is assessed using a colorimetric or fluorometric method. For example, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent is added to each well. Viable cells will metabolize the MTT into a colored formazan product. The absorbance is then read using a microplate spectrophotometer.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits the viral-induced CPE by 50% compared to the virus control.

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells Seed HEp-2 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Infect_Cells Infect cells with RSV Incubate_24h->Infect_Cells Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to wells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate_4_5_days Incubate for 4-5 days Add_Compound->Incubate_4_5_days Assess_CPE Assess Cytopathic Effect (CPE) (e.g., MTT assay) Incubate_4_5_days->Assess_CPE Analyze_Data Calculate EC50 value Assess_CPE->Analyze_Data End End Analyze_Data->End

Workflow for a typical RSV cytopathic effect (CPE) inhibition assay.

Clinical Development

Phase I Clinical Trial

This compound advanced into a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.

Trial Design:

  • Official Title: A Phase I, Single-Centre, Double-Blind, Placebo-Controlled, Escalating Single Oral Dose, Safety and Tolerability Clinical Trial With BTA9881 in Healthy Subjects.

  • Study Type: Interventional

  • Study Design: Treatment, Randomized, Double-Blind, Placebo Control, Single Group Assignment, Safety Study

  • Primary Outcome Measures: To evaluate the safety and tolerability of ascending single oral doses of this compound in healthy adult subjects.

  • Secondary Outcome Measures: To assess the pharmacokinetics and dose proportionality of this compound after a single oral dose in healthy adult subjects.

  • Participant Population: Healthy male and female subjects between 18 and 45 years of age.

As of the date of this document, the results of this Phase I clinical trial have not been publicly disclosed.

Conclusion

This compound was identified as a potent preclinical candidate for the treatment of RSV infections through a rigorous discovery and lead optimization process. Its mechanism of action as an RSV fusion inhibitor, targeting a critical step in the viral lifecycle, and its potent in vitro activity against both major RSV subtypes highlighted its therapeutic potential. The initiation of a Phase I clinical trial marked a significant step in its development pathway. However, the future development trajectory of this compound remains unclear due to the lack of publicly available clinical data. This technical guide provides a comprehensive overview of the foundational discovery and early development efforts for this promising antiviral compound.

References

BTA-9881: A Technical Overview of a Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is an investigational small molecule antiviral compound developed for the treatment of respiratory syncytial virus (RSV) infections. It belongs to the chemical class of 1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones. The primary therapeutic target of this compound is the RSV fusion (F) glycoprotein, a critical component of the viral machinery responsible for entry into host cells. By inhibiting the function of the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral infection.

Developed by the Australian company Biota Holdings, this compound progressed to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy adult volunteers. However, the development of this compound was subsequently discontinued due to an unacceptable safety profile. Despite its discontinuation, the study of this compound and similar RSV fusion inhibitors provides valuable insights into the development of novel antiviral therapies targeting viral entry mechanisms.

Data Presentation

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in cell-based assays against various strains of Respiratory Syncytial Virus. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

Virus StrainCell LineEC50 (nM)Assay Type
RSV A2HEp-248Cytopathic Effect (CPE) Reduction
RSV LongHEp-259Cytopathic Effect (CPE) Reduction
RSV B1HEp-2160Cytopathic Effect (CPE) Reduction
Preclinical Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound in preclinical animal models are not extensively available in the public domain, initial reports suggested that the compound possessed "favorable pharmacokinetics." For context, other orally bioavailable RSV fusion inhibitors that have been described in the literature have shown a range of pharmacokinetic properties in preclinical species.

Compound ClassPreclinical SpeciesOral Bioavailability (%)Half-life (h)Key Findings
Benzimidazole-based inhibitorsMouse, Rat, Dog, MonkeyGoodNot SpecifiedDemonstrated antiviral activity in animal models following oral administration.[1]
Pyrazolo[1,5-a]-pyrimidine derivativesNot Specified46 - 100Not SpecifiedShowed efficient penetration into lung tissue.
Imidazo[1,2-a]pyridine derivativesRat21 - 881.3 - 4.5Optimization of this series led to compounds with improved oral exposure.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol describes a common method for evaluating the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

1. Cell Preparation:

  • Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 environment.

2. Compound Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations for testing.

3. Virus Infection and Treatment:

  • The cell culture medium is removed from the 96-well plates containing the confluent HEp-2 cell monolayers.
  • The cells are washed with phosphate-buffered saline (PBS).
  • A standardized amount of RSV (e.g., a multiplicity of infection of 0.01) is added to each well, except for the uninfected control wells.
  • Immediately following the addition of the virus, the prepared dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).

4. Incubation:

  • The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of significant cytopathic effects in the virus control wells (typically 3-5 days).

5. Assessment of Cytopathic Effect:

  • After the incubation period, the cell monolayers are visually inspected under a microscope for the presence and extent of CPE (e.g., cell rounding, detachment, syncytia formation).
  • For quantitative analysis, a cell viability assay is performed. A common method is the use of a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescent cell viability assay that measures ATP content.
  • The absorbance or luminescence is read using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated for each compound concentration relative to the uninfected and virus-infected controls.
  • The EC50 value is determined by plotting the percentage of inhibition of CPE against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition V_F_pre Prefusion F Glycoprotein V_Env Viral Envelope F_intermediate F Protein Intermediate V_F_pre->F_intermediate 3. Conformational Change Exposes Fusion Peptide V_G G Glycoprotein H_Receptor Host Cell Receptor (e.g., Nucleolin) V_G->H_Receptor 1. Attachment V_NC Nucleocapsid H_Mem Host Cell Membrane H_Receptor->V_F_pre 2. Receptor Binding Triggers Conformational Change BTA9881 This compound BTA9881->F_intermediate Inhibits Conformational Change F_intermediate->H_Mem 4. Fusion Peptide Insertion F_post Postfusion F Glycoprotein F_intermediate->F_post 5. F Protein Refolding (Hairpin Formation) Fusion Fusion Pore Formation & Viral Entry F_post->Fusion 6. Membrane Fusion

Caption: RSV Fusion and Entry Signaling Pathway inhibited by this compound.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result A1 Seed Host Cells (e.g., HEp-2) in 96-well plates B1 Infect Cells with RSV A1->B1 A2 Prepare Serial Dilutions of this compound B2 Add this compound Dilutions A2->B2 B3 Incubate for 3-5 days B2->B3 C1 Assess Cytopathic Effect (CPE) B3->C1 C2 Perform Cell Viability Assay (e.g., MTT, ATP-based) C1->C2 C3 Data Analysis C2->C3 D1 Determine EC50 Value C3->D1

Caption: Experimental Workflow for an In Vitro Antiviral Screening Assay.

References

BTA-9881: A Technical Guide to a Novel Respiratory Syncytial Virus (RSV) Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. BTA-9881 is a potent, orally bioavailable small molecule inhibitor of RSV, targeting the viral fusion (F) protein, a critical component for viral entry into host cells. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C21H15ClN4O2, is a complex heterocyclic molecule.[1] Its structure is fundamental to its specific interaction with the RSV F protein.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),9,11-trien-7-one[1]
Molecular Formula C21H15ClN4O2[1][2]
Molecular Weight 390.8 g/mol [1]
CAS Number 1646857-24-0[1]
Synonyms MEDI-564, AZD-9639[1]

Further quantitative data on properties such as aqueous solubility and pKa are not publicly available at this time.

Mechanism of Action: Inhibition of RSV-Mediated Fusion

This compound is a first-in-class RSV fusion inhibitor that functions by directly binding to the viral F protein. The F protein is a type I fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.

This compound specifically binds to a highly conserved, three-fold symmetric pocket within the central cavity of the prefusion conformation of the RSV F glycoprotein.[3] This binding stabilizes the prefusion state, preventing the necessary conformational rearrangements that lead to membrane fusion.[3] By locking the F protein in its inactive, prefusion state, this compound effectively blocks viral entry into the host cell.

RSV_Fusion_Inhibition cluster_host Host Cell cluster_fusion Fusion Process Prefusion_F Prefusion F Protein Host_Membrane Host Cell Membrane Prefusion_F->Host_Membrane Attachment & Triggering Conformational_Change F Protein Conformational Change Prefusion_F->Conformational_Change Initiates Stabilized_Prefusion_F Stabilized Prefusion F Postfusion_F Postfusion F Protein Conformational_Change->Postfusion_F Results in Membrane_Fusion Membrane Fusion & Viral Entry Postfusion_F->Membrane_Fusion Drives BTA9881 This compound BTA9881->Prefusion_F BTA9881->Conformational_Change Blocks

Caption: Signaling pathway of RSV fusion and its inhibition by this compound.

Preclinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent and specific antiviral activity against various strains of RSV in in vitro assays.

Table 2: In Vitro Efficacy of this compound against RSV Strains

RSV StrainEC50 (nM)Assay TypeReference
RSV A2 48Not Specified
RSV Long 59Not Specified
RSV B1 160Not Specified
Pharmacokinetic Profile

This compound was identified as a preclinical candidate due to a good balance of physicochemical and pharmacokinetic properties.[4] It is reported to be orally available.[5] However, detailed quantitative pharmacokinetic parameters from preclinical studies are not publicly available.

Experimental Protocols

RSV Plaque Reduction Neutralization Assay (PRNT)

This assay is a widely used method to quantify the titer of neutralizing antibodies against RSV and can be adapted to evaluate the inhibitory activity of antiviral compounds like this compound.

Methodology:

  • Cell Culture: Seed HEp-2 or Vero cells in 24-well plates and grow to confluence.

  • Compound Dilution: Prepare serial dilutions of this compound in a virus diluent.

  • Virus-Compound Incubation: Mix the diluted compound with a known titer of RSV and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.

  • Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

Cell-Cell Fusion Assay

This assay measures the ability of the RSV F protein to induce syncytia formation (cell fusion) and can be used to assess the inhibitory effect of compounds like this compound on this process.

Methodology:

  • Cell Seeding: Co-culture two populations of cells: one expressing the RSV F protein (effector cells) and another susceptible to fusion (target cells).

  • Compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for cell fusion and syncytia formation.

  • Quantification of Fusion:

    • Microscopic Examination: Visualize and count the number and size of syncytia under a microscope.

    • Reporter Gene Assay: One cell population can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated upon cell fusion with the other cell population expressing an appropriate transcription factor. The level of reporter gene expression is then quantified as a measure of cell fusion.

  • Data Analysis: The EC50 value is determined as the concentration of this compound that inhibits cell fusion by 50% compared to untreated controls.

Antiviral Drug Discovery and Development Workflow

The development of an antiviral agent like this compound follows a rigorous and multi-step process, from initial discovery to preclinical and clinical evaluation.

Antiviral_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., RSV F Protein) HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Gen Lead Identification & Optimization HTS->Lead_Gen In_Vitro In Vitro Efficacy (e.g., Antiviral Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Preclinical Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety & PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Review & Approval NDA->Approval Post_Market Phase IV (Post-Marketing Surveillance) Approval->Post_Market

References

Preclinical Antiviral Activity of BTA-9881: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antiviral activity of BTA-9881, a novel small molecule inhibitor of the Respiratory Syncytial Virus (RSV). The data herein is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Core Antiviral Activity

This compound has demonstrated potent and specific antiviral activity against Respiratory Syncytial Virus in preclinical studies. It is a small molecule fusion glycoprotein inhibitor designed to specifically block the process by which RSV infects host cells.[1]

In Vitro Antiviral Potency

The antiviral activity of this compound was quantified using a cytopathic effect (CPE) assay in HEp-2 cells. The 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral-induced cell death by 50%, was determined against various RSV strains.

Virus StrainCell LineAssay TypeEC₅₀ (nM)Reference
RSV A2HEp-2Cytopathic Effect (CPE)48[2]
RSV LongHEp-2Cytopathic Effect (CPE)59[2]
RSV B1HEp-2Cytopathic Effect (CPE)160[2]

Mechanism of Action: RSV Fusion Inhibition

This compound targets the RSV fusion (F) protein, a critical component for viral entry into the host cell. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound is understood to bind to the F protein and stabilize its prefusion conformation, thereby preventing the structural rearrangements necessary for membrane fusion.

RSV F Protein-Mediated Membrane Fusion Pathway

The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the inhibitory action of this compound.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell Prefusion_F Prefusion F Protein (Metastable State) Trigger Attachment & Triggering Event Prefusion_F->Trigger 1. Binding Host_Membrane Host Cell Membrane Intermediate Pre-hairpin Intermediate (Fusion Peptide Inserted) Trigger->Intermediate 2. Conformational Change Postfusion_F Postfusion F Protein (6-Helix Bundle Formation) Intermediate->Postfusion_F 3. Refolding Fusion Membrane Fusion & Viral Entry Postfusion_F->Fusion 4. Fusion Pore Formation BTA9881 This compound BTA9881->Prefusion_F Inhibition of Conformational Change

Mechanism of RSV Fusion and this compound Inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's antiviral activity.

Cell Culture and Virus Propagation
  • Cell Line: HEp-2 cells (human epidermoid carcinoma of the larynx) were used for all antiviral assays.

  • Culture Medium: Cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strains: RSV strains A2, Long, and B1 were propagated in HEp-2 cells. Viral titers were determined by a standard plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to protect cells from virus-induced death.

CPE_Assay_Workflow Seed_Cells 1. Seed HEp-2 cells in 96-well plates Add_Compound 2. Prepare serial dilutions of This compound and add to cells Seed_Cells->Add_Compound Infect_Cells 3. Infect cells with RSV (e.g., MOI of 0.01) Add_Compound->Infect_Cells Incubate 4. Incubate for 4-5 days at 37°C Infect_Cells->Incubate Add_MTT 5. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours for formazan crystal formation Add_MTT->Incubate_MTT Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_EC50 9. Calculate EC50 using non-linear regression analysis Read_Absorbance->Calculate_EC50

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Detailed Steps:

  • Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations for testing.

  • Infection: The cell culture medium is removed, and the cells are washed. The diluted compound is added to the wells, followed by the addition of the RSV suspension at a predetermined multiplicity of infection (MOI). Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: The plates are incubated for 4 to 5 days at 37°C to allow for viral replication and the development of cytopathic effects in the virus control wells.

  • MTT Staining: Following the incubation period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell-only and virus-only controls. The EC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Clinical Development Status

This compound, developed by Biota Holdings, advanced into Phase I clinical trials to assess its safety and tolerability in healthy subjects.[1][3] The study was a single-center, double-blind, placebo-controlled, escalating single oral dose trial.[3] Publicly available information regarding the outcomes of these trials is limited.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice or an endorsement of any particular therapeutic agent. The information presented is based on preclinical data and does not guarantee clinical efficacy or safety. Researchers and drug development professionals should consult the primary scientific literature for a complete understanding of the data.

References

BTA-9881: A Deep Dive into a Novel Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and the elderly, for whom it is a leading cause of lower respiratory tract infections. The viral fusion (F) protein is a critical component of the RSV lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and subsequent replication. BTA-9881 is a small molecule inhibitor that has been investigated for its potential to thwart this process, positioning it as a promising therapeutic candidate against RSV infection. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used in its evaluation.

Mechanism of Action: Stabilizing the Prefusion Conformation

The RSV F protein is a class I fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a dramatic and irreversible conformational change to a highly stable postfusion state. This transition is essential for the fusion of the viral and host cell membranes.

This compound functions as an RSV fusion inhibitor by specifically targeting the prefusion conformation of the F protein. By binding to a specific site on the prefusion F protein, this compound stabilizes this conformation, preventing the necessary structural rearrangements required for membrane fusion. This mechanism effectively blocks the virus from entering host cells, thereby inhibiting viral replication at a very early stage.

dot

This compound mechanism of action.

Quantitative Data

Detailed quantitative data for this compound, including comprehensive preclinical pharmacokinetics and in vivo efficacy, are not extensively available in the public domain. The available data primarily consists of in vitro potency measurements.

Table 1: In Vitro Activity of this compound against Respiratory Syncytial Virus

ParameterVirus StrainCell LineValue
EC50 RSV A2HEp-248 nM
EC50 RSV LongHEp-259 nM
EC50 RSV B1HEp-2160 nM

EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

It is important to note that this compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult subjects. However, the specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from these studies have not been publicly released. The orally available nature of this compound has been highlighted.

Experimental Protocols

The evaluation of RSV fusion inhibitors like this compound involves a series of specialized in vitro assays. The following are detailed methodologies for key experiments typically employed.

Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the in vitro potency of antiviral compounds by measuring the reduction in viral plaques.

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • RSV stock (e.g., A2, Long, or clinical isolates)

  • This compound stock solution

  • Cell culture medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methylcellulose overlay medium

  • Crystal violet staining solution or specific antibodies for immunostaining

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates and culture until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of this compound in serum-free cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (typically to yield 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with medium containing methylcellulose to restrict viral spread to adjacent cells, thus forming discrete plaques. The overlay medium should also contain the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization:

    • Crystal Violet Staining: Fix the cells with a solution like 10% formalin and then stain with 0.1% crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

    • Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody against an RSV protein (e.g., F or N protein), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

dot

Plaque_Reduction_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed HEp-2 Cells start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions incubate_virus_compound Incubate RSV with this compound prepare_dilutions->incubate_virus_compound infect_cells Infect Cell Monolayer incubate_virus_compound->infect_cells add_overlay Add Methylcellulose Overlay with this compound infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation (3-5 days) add_overlay->incubate_plaques stain_plaques Fix and Stain Plaques incubate_plaques->stain_plaques count_plaques Count Plaques and Calculate EC50 stain_plaques->count_plaques end End count_plaques->end

Plaque Reduction Neutralization Assay Workflow.
Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of an inhibitor to block the fusion of RSV-infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • RSV stock

  • This compound stock solution

  • Cell culture medium

  • Fluorescent dyes (e.g., Calcein AM) or reporter gene systems (e.g., luciferase)

Procedure:

  • Infection of Donor Cells: Infect a population of HEp-2 cells with RSV and incubate for 18-24 hours to allow for the expression of the F protein on the cell surface.

  • Labeling of Target Cells (Optional): Label a separate population of uninfected HEp-2 cells with a fluorescent dye like Calcein AM.

  • Co-culture: Co-culture the RSV-infected donor cells with the labeled (or unlabeled) uninfected target cells in the presence of serial dilutions of this compound.

  • Incubation: Incubate the co-culture for several hours (e.g., 4-8 hours) to allow for cell-cell fusion.

  • Quantification of Fusion:

    • Microscopy: If using fluorescently labeled target cells, syncytia can be visualized as large, multinucleated cells containing the fluorescent dye. The number and size of syncytia can be quantified.

    • Reporter Gene Assay: If using a reporter gene system (e.g., where fusion activates a reporter gene like luciferase), the level of fusion can be quantified by measuring the reporter gene activity.

  • Analysis: The EC50 is determined as the concentration of this compound that inhibits syncytia formation by 50% compared to the untreated control.

dot

Cell_Cell_Fusion_Assay_Logic cluster_logic Logical Flow of Inhibition infected_cells RSV-Infected Cells (Expressing F Protein) co_culture Co-culture infected_cells->co_culture uninfected_cells Uninfected Target Cells uninfected_cells->co_culture fusion Cell-Cell Fusion (Syncytia Formation) co_culture->fusion inhibition Inhibition of Fusion bta9881 This compound bta9881->inhibition

Unveiling the Molecular Target of BTA-9881: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-9881 is a potent, small-molecule antiviral compound that has been investigated for the treatment of Respiratory Syncytial Virus (RSV) infections. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data are presented in a structured format, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The virus is highly contagious and can lead to severe conditions such as pneumonia and bronchiolitis.[1] this compound, also known as MEDI-564, is an orally available antiviral drug developed by Biota Holdings that has shown promise in preclinical and early clinical development.[1][3][4] This document details the molecular basis of this compound's anti-RSV activity.

Molecular Target Identification

The primary molecular target of this compound has been identified as the Respiratory Syncytial Virus (RSV) fusion (F) glycoprotein .[1][3][4] The F protein is a class I viral fusion protein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.[2][5]

This compound is a fusion inhibitor that specifically targets the F protein in its metastable prefusion conformation.[2][5] It binds to a three-fold-symmetric pocket located within the central cavity of the prefusion F trimer.[2][5] This binding event stabilizes the prefusion conformation, thereby preventing the significant structural rearrangements that are necessary for membrane fusion and subsequent viral entry.[2][5]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various strains of RSV. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that EC50 values can vary depending on the specific assay conditions, cell lines, and viral strains used.

RSV StrainEC50 (nM)Assay TypeReference
RSV A248Not Specified[6]
RSV Long59Not Specified[6]
RSV B1160Not Specified[6]
RSV Long3200Neutralization Assay[2]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the inhibition of the RSV F protein-mediated membrane fusion. The following diagram illustrates the RSV fusion pathway and the point of intervention by this compound.

cluster_virus RSV cluster_cell Host Cell cluster_fusion Fusion Process V Virion Receptor Host Cell Receptor V->Receptor Attachment F_pre Prefusion F Protein F_post Postfusion F Protein F_pre->F_post Structural Rearrangement Receptor->F_pre Triggers Conformational Change Membrane Host Cell Membrane Fusion Membrane Fusion F_post->Fusion Infection Viral Entry & Infection Fusion->Infection BTA9881 This compound BTA9881->F_pre Binds & Stabilizes

Caption: RSV Fusion Pathway and this compound Inhibition. (Max Width: 760px)

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the molecular target and mechanism of action of this compound. These are based on methodologies described in the literature, particularly by Battles et al. in Nature Chemical Biology (2015).[2]

Antiviral Activity Assay (qRT-PCR)

This assay quantifies the ability of this compound to inhibit RSV replication in cell culture.

  • Cells and Virus: HeLa cells are used for infection with the RSV Long strain.[2]

  • Procedure:

    • HeLa cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the cells.

    • The cells are then infected with the RSV Long strain.

    • After an incubation period at 37°C in a 5% CO2 atmosphere, total RNA is extracted from the cells.

    • The amount of RSV F protein RNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • The EC50 value is calculated based on the reduction in viral RNA levels in the presence of the compound.

Cell-Based F Protein Triggering Assay

This assay determines if this compound stabilizes the prefusion conformation of the RSV F protein.

  • Cells: HEK293 cells expressing wild-type RSV F on their surface are used.[2]

  • Procedure:

    • HEK293 cells expressing RSV F are incubated with varying concentrations of this compound.

    • The cells are then subjected to a heat shock (e.g., 55°C for 10 minutes) to trigger the conformational change of the F protein from the prefusion to the postfusion state.[2]

    • The conformational state of the F protein on the cell surface is assessed using flow cytometry with two different antibodies:

      • A prefusion-specific antibody that only recognizes the prefusion conformation.

      • A conformation-independent antibody that recognizes both prefusion and postfusion conformations.

    • An increase in the signal from the prefusion-specific antibody in the presence of this compound indicates stabilization of the prefusion state.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of cells expressing the RSV F protein.

  • Cells: 293A cells are transiently transfected to express the RSV F protein.[2]

  • Procedure:

    • Transfected 293A cells are co-cultured with non-transfected cells.

    • The formation of syncytia (large multinucleated cells resulting from cell-cell fusion) is monitored.

    • The assay is performed in the presence of varying concentrations of this compound.

    • Inhibition of syncytia formation indicates that the compound blocks the fusion activity of the F protein.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing an RSV fusion inhibitor like this compound.

cluster_discovery Compound Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development HTS High-Throughput Screening EC50 Antiviral Activity Assay (EC50 Determination) HTS->EC50 Fusion_Assay Cell-Cell Fusion Assay EC50->Fusion_Assay Trigger_Assay F Protein Triggering Assay Fusion_Assay->Trigger_Assay Binding_Site Binding Site Mapping Trigger_Assay->Binding_Site Resistance Resistance Studies Binding_Site->Resistance PK_PD Pharmacokinetics & Pharmacodynamics Resistance->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: Workflow for this compound Characterization. (Max Width: 760px)

Conclusion

This compound is a specific inhibitor of the Respiratory Syncytial Virus fusion glycoprotein. Its mechanism of action involves binding to and stabilizing the prefusion conformation of the F protein, thereby preventing the conformational changes necessary for viral entry into host cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the molecular basis for the antiviral activity of this compound, highlighting its potential as a therapeutic agent for the treatment of RSV infections. Further research and development will be crucial to fully realize its clinical utility.

References

BTA-9881: In Vitro Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: BTA-9881 is a preclinical/Phase I respiratory syncytial virus (RSV) fusion inhibitor. Specific proprietary data on its in vitro toxicology is not publicly available. This guide has been compiled based on established in vitro toxicology and safety pharmacology assays typically employed for antiviral drug candidates. The data presented herein is illustrative and intended to serve as a technical example of a safety and toxicology profile.

Introduction

This compound is an investigational small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein, a critical component for viral entry into host cells. As part of the preclinical safety evaluation, a comprehensive in vitro toxicology assessment is essential to identify potential liabilities and establish a preliminary safety window. This document outlines the core in vitro safety and toxicology studies relevant to a compound like this compound, presenting exemplar data and detailed experimental protocols.

Summary of In Vitro Toxicology Studies

A panel of in vitro assays was conducted to evaluate the cytotoxicity, genotoxicity, and potential for off-target effects of this compound. The following sections summarize the key findings from these studies.

Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated in a panel of human cell lines to determine its effect on cell viability.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)
HepG2Human Hepatocellular CarcinomaNeutral Red Uptake72> 100
A549Human Lung CarcinomaMTS72> 100
HEK293Human Embryonic KidneyCellTiter-Glo®72> 100
PBMCSHuman Peripheral Blood Mononuclear CellsAnnexin V/PI Staining48> 100

IC50: Half-maximal inhibitory concentration. Data is representative.

Genotoxicity Assessment

The genotoxic potential of this compound was assessed to identify any effects on DNA integrity and chromosomal stability.

Table 2: Genotoxicity Profile of this compound

AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µM)Result
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and Without0.1 - 5000Negative
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Without1 - 100Negative
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) CellsWith and Without1 - 100Negative

Data is representative.

Detailed Experimental Protocols

Cytotoxicity Assays

This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Neutral Red Staining: The medium is replaced with medium containing 50 µg/mL Neutral Red and incubated for 3 hours.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 50% ethanol, 1% acetic acid).

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

The MTS assay is a colorimetric method to determine the number of viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.

  • Data Acquisition: The absorbance is read at 490 nm.

Genotoxicity Assays

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Strain Preparation: Histidine-dependent (S. typhimurium) and tryptophan-dependent (E. coli) bacterial strains are grown overnight.

  • Treatment: The bacterial culture is mixed with this compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The mixture is plated on minimal agar plates lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Signaling Pathways and Workflows

Mechanism of Action of this compound

This compound is designed to inhibit the fusion of the RSV virus with the host cell membrane by targeting the viral fusion glycoprotein.

RSV RSV Virion FusionGlycoprotein Fusion Glycoprotein (F) RSV->FusionGlycoprotein presents HostCell Host Cell ViralEntry Viral Entry FusionGlycoprotein->HostCell mediates fusion with FusionGlycoprotein->ViralEntry BTA9881 This compound BTA9881->FusionGlycoprotein inhibits Replication Viral Replication ViralEntry->Replication

Caption: this compound inhibits RSV entry by targeting the fusion glycoprotein.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a test compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Line Culture CellSeeding Cell Seeding in Plates CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Treatment with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Viability Assay (e.g., MTS, Neutral Red) Incubation->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

Based on this representative in vitro toxicology profile, this compound demonstrates a favorable preclinical safety profile. No significant cytotoxicity was observed in a range of human cell lines at concentrations well exceeding the anticipated therapeutic levels. Furthermore, the compound did not exhibit any genotoxic potential in a standard battery of assays. These findings support the continued development of this compound as a potential therapeutic agent for RSV infection. Further in vivo safety studies are warranted to confirm these findings and to fully characterize the toxicological profile of this compound.

Methodological & Application

Application Notes and Protocols for BTA-9881: In Vitro Efficacy Testing Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881, also identified as MEDI-564, is a potent small molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] this compound functions as an RSV fusion inhibitor, effectively preventing the virus from entering host cells.[1] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound against various strains of RSV. The described assays are fundamental for mechanism of action studies, potency determination, and preclinical assessment of this antiviral candidate.

Mechanism of Action: RSV Fusion Inhibition

This compound targets the RSV fusion (F) glycoprotein, a critical component for viral entry into the host cell.[1] The F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to be released into the cytoplasm. By inhibiting this fusion process, this compound effectively halts the viral life cycle at an early stage.

cluster_virion RSV Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound Virion RSV Receptor Host Cell Receptor Virion->Receptor Attachment F_Protein_pre F Glycoprotein (pre-fusion) Cell_Membrane Host Cell Membrane F_Protein_pre->Cell_Membrane Membrane Fusion (inhibited) F_Protein_bound F Glycoprotein (this compound Bound) Receptor->F_Protein_pre Triggers Conformational Change BTA9881 This compound BTA9881->F_Protein_pre Binding

Caption: Mechanism of action of this compound as an RSV fusion inhibitor.

Quantitative Data Summary

The antiviral potency of this compound is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral activity by 50%.

RSV StrainEC50 (nM)
RSV A248
RSV Long59
RSV B1160

Data sourced from MedchemExpress.[2]

Experimental Protocols

Standardized in vitro assays are crucial for the reproducible evaluation of antiviral compounds.[3] Cell lines such as HEp-2 and HeLa are commonly used for these assays due to their high susceptibility to RSV infection.[3]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral activity by visually assessing the inhibition of virus-induced cell death.

Start Start Seed_Cells Seed HEp-2 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound Add compound dilutions to cells Prepare_Dilutions->Add_Compound Infect_Cells Infect cells with RSV Add_Compound->Infect_Cells Incubate_5d Incubate for 5 days Infect_Cells->Incubate_5d Score_CPE Microscopically score Cytopathic Effect (CPE) Incubate_5d->Score_CPE Calculate_EC50 Calculate EC50 Score_CPE->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Methodology:

  • Cell Preparation: Seed HEp-2 cells in 96-well microtiter plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C with 5% CO₂.[3]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment and Infection: Remove the culture medium from the cells and add the diluted this compound. Subsequently, infect the cells with an appropriate multiplicity of infection (MOI) of the desired RSV strain.

  • Incubation: Incubate the plates for 5 days at 37°C with 5% CO₂.[3]

  • Data Analysis: Visually score the cytopathic effect in each well. The EC50 value is calculated as the concentration of this compound that reduces the CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus production by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Plate HEp-2 cells in 6-well or 12-well plates and grow to confluence.

  • Compound Treatment and Infection: Pre-treat the confluent cell monolayers with various concentrations of this compound for 1 hour. Following pre-treatment, infect the cells with a dilution of RSV that will produce a countable number of plaques.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for 4-5 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Methodology:

  • Cell Culture and Treatment: Seed cells in multi-well plates and treat with serial dilutions of this compound.

  • Infection: Infect the cells with RSV at a specific MOI.

  • Incubation and Harvesting: After a defined incubation period (e.g., 72 hours), harvest the cell culture supernatants.

  • Virus Titer Determination: Determine the virus titer in the harvested supernatants by performing an endpoint dilution assay (e.g., TCID50) on fresh cell monolayers.

  • Data Analysis: The EC50 is the concentration of this compound that reduces the virus yield by 50% compared to the untreated control.

Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to non-specific toxic effects on the host cells. This is typically done in parallel with the antiviral assays using uninfected cells. A common method is the MTT or XTT assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

References

Application Notes and Protocols for BTA-9881 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion glycoprotein (F protein).[1] By targeting the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to evaluate its antiviral activity, cytotoxicity, and mechanism of action.

Mechanism of Action

This compound is designed to specifically inhibit the process by which RSV infects a host cell.[1] The RSV F protein is a type I fusion protein that exists in a metastable prefusion conformation. Upon triggering, it undergoes a series of conformational changes that lead to the insertion of a fusion peptide into the host cell membrane, ultimately drawing the viral and cellular membranes together to facilitate fusion. This compound binds to the F protein, stabilizing it in its prefusion state and preventing these conformational changes, thereby inhibiting viral entry.

cluster_0 RSV Infection Pathway cluster_1 Inhibition by this compound RSV RSV Virion Attachment Attachment (G protein mediated) RSV->Attachment HostCell Host Cell Attachment->HostCell PrefusionF Prefusion F Protein Attachment->PrefusionF PostfusionF Postfusion F Protein PrefusionF->PostfusionF Conformational Change Fusion Membrane Fusion PostfusionF->Fusion Entry Viral Entry & Replication Fusion->Entry BTA9881 This compound BTA9881->Inhibition Inhibition->PrefusionF Binds & Stabilizes

Figure 1. Mechanism of action of this compound in inhibiting RSV entry.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) of this compound against various RSV strains in HEp-2 cells. The EC50 is the concentration of the compound that inhibits 50% of the viral activity in a cell-based assay.

RSV StrainCell LineEC50 (nM)
RSV A2HEp-248
RSV LongHEp-259
RSV B1HEp-2160
Data sourced from MedchemExpress, citing Bond S, et al. Bioorg Med Chem Lett. 2015.[2]
Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of the host cells. The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the virus over the host cells.

As of the latest available data, a specific CC50 value for this compound has not been published. Researchers should determine the CC50 in their specific cell line of interest using the protocol provided below (Protocol 2). An SI value ≥ 10 is generally considered indicative of promising in vitro antiviral activity.

Experimental Protocols

cluster_0 Experimental Workflow cluster_1 Key Outcomes P1 Protocol 1: Antiviral Activity Assay (EC50 Determination) DataAnalysis Data Analysis & Interpretation P1->DataAnalysis P2 Protocol 2: Cytotoxicity Assay (CC50 Determination) P2->DataAnalysis P3 Protocol 3: Cell-Cell Fusion Assay P3->DataAnalysis EC50 EC50 DataAnalysis->EC50 CC50 CC50 DataAnalysis->CC50 MoA Mechanism of Action (Fusion Inhibition) DataAnalysis->MoA SI Selectivity Index (SI) EC50->SI CC50->SI

Figure 2. Logical workflow for the in vitro evaluation of this compound.

Protocol 1: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the EC50 of this compound by quantifying the reduction in viral plaques in a cell monolayer.

Materials:

  • Cell Lines: HEp-2, A549, or Vero cells.

  • Virus: RSV strains of interest (e.g., RSV A2, RSV Long).

  • Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Overlay Medium: Growth medium containing 0.5% methylcellulose.

  • This compound: Prepare a stock solution in DMSO and make serial dilutions in culture medium.

  • Fixative: 80% methanol.

  • Antibody: Anti-RSV F protein primary antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Substrate: TrueBlue™ or similar peroxidase substrate.

  • 6-well or 12-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the viral inoculum and wash the monolayer gently with PBS. Add the prepared serial dilutions of this compound in overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium and fix the cells with cold 80% methanol for 15 minutes.

    • Wash the plates with PBS.

    • Perform an immunoassay by incubating with the primary anti-RSV F antibody, followed by the HRP-conjugated secondary antibody.

    • Add the peroxidase substrate and incubate until plaques are clearly visible.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC50 of this compound.

Materials:

  • Cell Line: Same cell line used in the antiviral assay (e.g., HEp-2).

  • Media: Growth medium (e.g., EMEM with 10% FBS).

  • This compound: Prepare serial dilutions in growth medium.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Aspirate the medium and add the prepared serial dilutions of this compound to the wells. Include "cell control" wells (no compound) and "blank" wells (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells.

    • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Cell Fusion Assay

This assay confirms that this compound's mechanism of action is the inhibition of fusion.

Materials:

  • Effector Cells: A cell line (e.g., HEK293T) transiently or stably expressing the RSV F protein and a reporter gene like luciferase.

  • Target Cells: A cell line susceptible to RSV infection (e.g., HEp-2 or A549).

  • Media: Standard growth medium.

  • This compound: Prepare serial dilutions in growth medium.

  • Lysis Buffer and Luciferase Substrate.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to form a confluent monolayer.

  • Treatment: Add serial dilutions of this compound to the target cells and incubate for 1 hour.

  • Co-culture: Overlay the effector cells (expressing RSV F) onto the treated target cell monolayer.

  • Incubation: Incubate the co-culture for 6-24 hours to allow for cell-cell fusion. Fusion will result in the transfer of the reporter protein (luciferase) from the effector to the target cells, forming syncytia.

  • Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each this compound concentration relative to the untreated control.

    • Determine the IC50 (50% inhibitory concentration) for fusion from the dose-response curve. This value should be comparable to the EC50 obtained from the antiviral assays.

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific cell lines, virus strains, and laboratory conditions. Always follow appropriate biosafety practices when working with infectious viruses.

References

Application Notes & Protocols for BTA-9881: A Potent SARS-CoV-2 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BTA-9881 is an experimental small molecule inhibitor targeting the SARS-CoV-2 main protease (Mpro), also known as 3CL protease (3CLpro). Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are critical for viral replication and transcription. By inhibiting Mpro, this compound effectively blocks the viral life cycle, positioning it as a promising therapeutic candidate for COVID-19.

These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, including detailed protocols for enzymatic assays, cell-based antiviral assays, and cytotoxicity assessments.

Biochemical Characterization of this compound

Mpro Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro. A common method is a Förster Resonance Energy Transfer (FRET) based assay.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro (3CLpro)

    • FRET-based substrate with a cleavage sequence recognized by Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

    • This compound stock solution (in 100% DMSO)

    • 384-well, black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 5 µL of the diluted this compound or control (assay buffer with DMSO).

    • Add 10 µL of recombinant Mpro (final concentration ~20 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes at 37°C.

    • The rate of substrate cleavage is determined from the linear phase of the reaction progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro

Compound IC50 (nM) Hill Slope
This compound 15.8 1.1 0.99

| Control Inhibitor | 25.2 | 1.0 | 0.98 |

Cell-Based Antiviral Activity

SARS-CoV-2 Antiviral Assay in Vero E6 Cells

This assay evaluates the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular environment.

Protocol:

  • Cells and Virus:

    • Vero E6 cells (ATCC CRL-1586)

    • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

    • Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

    • Prepare serial dilutions of this compound in the infection medium.

    • Remove the culture medium from the cells and add the diluted this compound.

    • In a BSL-3 facility, add SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • After incubation, quantify the viral cytopathic effect (CPE) using a method like CellTiter-Glo® to measure cell viability, or quantify viral RNA load in the supernatant using RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of protection from CPE or the percentage of reduction in viral RNA for each compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Data Presentation:

Table 2: Antiviral Activity of this compound in SARS-CoV-2 Infected Vero E6 Cells

Compound EC50 (µM) Assay Method
This compound 0.25 CPE Reduction
This compound 0.18 RT-qPCR (Viral RNA)

| Remdesivir | 0.85 | CPE Reduction |

Cytotoxicity Assessment

Cytotoxicity Assay in Vero E6 Cells

This assay is crucial to ensure that the antiviral activity of this compound is not due to general toxicity to the host cells.

Protocol:

  • Cells and Reagents:

    • Vero E6 cells

    • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add the diluted compound to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Data Presentation:

Table 3: Cytotoxicity and Selectivity Index of this compound

Compound CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound > 50 0.25 > 200

| Remdesivir | > 20 | 0.85 | > 23.5 |

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the SARS-CoV-2 life cycle.

BTA9881_MoA cluster_virus SARS-CoV-2 Life Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry (ACE2 Receptor) Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis Polyprotein Cleavage (by Mpro & PLpro) Translation->Proteolysis RTC_Assembly Replication/Transcription Complex (RTC) Assembly Proteolysis->RTC_Assembly Mature nsps Replication RNA Replication & Transcription RTC_Assembly->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release BTA9881 This compound BTA9881->Proteolysis Inhibition

Caption: this compound inhibits SARS-CoV-2 replication by targeting Mpro-mediated polyprotein cleavage.

Experimental Workflow for Antiviral Testing

This diagram outlines the overall workflow for evaluating the antiviral properties of this compound.

Antiviral_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_tox Cytotoxicity Assay cluster_analysis Final Analysis Enzyme_Assay Mpro Enzymatic Assay (FRET-based) IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Culture Seed Vero E6 Cells Compound_Treatment Treat with this compound (Serial Dilutions) Cell_Culture->Compound_Treatment Virus_Infection Infect with SARS-CoV-2 (MOI=0.05) Compound_Treatment->Virus_Infection Incubation Incubate (48-72h) Virus_Infection->Incubation Quantification Quantify Viral Inhibition (CPE or RT-qPCR) Incubation->Quantification EC50 Determine EC50 Quantification->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI Tox_Cells Seed Vero E6 Cells Tox_Treatment Treat with this compound Tox_Cells->Tox_Treatment Tox_Incubation Incubate (48-72h) Tox_Treatment->Tox_Incubation Viability Measure Cell Viability (e.g., CellTiter-Glo) Tox_Incubation->Viability CC50 Determine CC50 Viability->CC50 CC50->SI

Caption: Workflow for determining the IC50, EC50, CC50, and Selectivity Index of this compound.

Determining the Optimal Concentration of BTA-9881 for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein[1][2]. As a preclinical candidate, its mechanism of action involves preventing the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. The effective and accurate in vitro evaluation of this compound necessitates the determination of its optimal concentration range for various cell-based assays. This document provides detailed application notes and protocols to guide researchers in identifying the ideal concentrations of this compound that elicit the desired biological response while minimizing off-target effects and cytotoxicity.

The following protocols are designed to establish a therapeutic window for this compound by determining its 50% cytotoxic concentration (CC50) and its 50% effective concentration (EC50). Furthermore, a protocol for Western blot analysis is included to confirm the compound's effect on downstream cellular pathways.

Data Presentation

The primary objective of the outlined experimental workflow is to generate data that can be summarized as follows. This table serves as a template for presenting the results obtained from the described protocols.

ParameterValueCell LineAssay
CC50 User-determined value (e.g., >100 µM)e.g., HEp-2, A549Cell Viability Assay (MTT or Resazurin)
EC50 User-determined value (e.g., in nM range)e.g., HEp-2, A549Antiviral Assay (Plaque Reduction or CPE)
Therapeutic Index (TI) Calculated as CC50 / EC50

Signaling Pathway and Experimental Workflow

To effectively determine the optimal concentration of this compound, a systematic approach is required. The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow.

BTA9881_Pathway Mechanism of Action of this compound RSV RSV Virion Fusion Viral and Host Membrane Fusion RSV->Fusion HostCell Host Cell Membrane HostCell->Fusion ViralEntry Viral Entry and Replication Fusion->ViralEntry BTA9881 This compound BTA9881->Fusion Blocks Inhibition Inhibition

Caption: this compound inhibits RSV infection by blocking the fusion of the viral and host cell membranes.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Target Validation DoseResponse Dose-Response Cell Viability Assay (e.g., MTT, Resazurin) CC50 Determine CC50 DoseResponse->CC50 AntiviralAssay Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) CC50->AntiviralAssay Inform Concentration Range EC50 Determine EC50 AntiviralAssay->EC50 WesternBlot Western Blot Analysis EC50->WesternBlot Select Optimal Concentrations ProteinExpression Confirm Downstream Effects WesternBlot->ProteinExpression

Caption: A three-phased experimental approach to determine the optimal concentration of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine CC50

This protocol is designed to assess the cytotoxicity of this compound and determine its 50% cytotoxic concentration (CC50).

Materials:

  • HEp-2 or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HEp-2 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (10% FBS, 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete DMEM. A suggested starting range, based on other RSV fusion inhibitors, would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the media from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the no-treatment control and plot a dose-response curve to determine the CC50 value.

Antiviral Plaque Reduction Assay to Determine EC50

This protocol measures the ability of this compound to inhibit RSV-induced plaque formation to determine its 50% effective concentration (EC50).

Materials:

  • HEp-2 or A549 cells

  • RSV stock

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 or A549 cells in 6-well or 12-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should be well below the determined CC50.

  • Pre-treat the cells with the this compound dilutions for 1 hour at 37°C.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding concentrations of this compound.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration compared to the virus control and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis for Target Engagement

This protocol can be used to confirm the downstream effects of this compound on viral protein expression.

Materials:

  • HEp-2 or A549 cells

  • RSV

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against an RSV protein (e.g., RSV F or G protein)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and infect cells with RSV as described in the antiviral assay protocol, treating with this compound at concentrations around the EC50 value (e.g., 0.1x, 1x, and 10x EC50). Include uninfected and infected-untreated controls.

  • At a time point corresponding to peak viral protein expression (e.g., 24-48 hours post-infection), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the RSV protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the effect of this compound on viral protein levels.

By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific cell-based assays, ensuring reliable and reproducible results in the evaluation of this promising antiviral candidate.

References

BTA-9881: Application in Respiratory Syncytial Virus (RSV) Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. A critical target for antiviral drug development is the RSV fusion (F) glycoprotein, which mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry. BTA-9881 (also known as MEDI-564) is a small molecule inhibitor of the RSV F protein.[1] By specifically targeting the F glycoprotein, this compound prevents the conformational changes required for membrane fusion, thereby inhibiting viral entry into the host cell and preventing the formation of syncytia.[1][2] This document provides a detailed protocol for evaluating the antiviral potency of compounds like this compound using a standard RSV plaque reduction assay and presents the known antiviral activity of this compound.

Mechanism of Action of this compound

This compound is a fusion glycoprotein inhibitor.[1] It acts at an early stage of the viral replication cycle by binding to a three-fold symmetric pocket within the central cavity of the metastable prefusion conformation of the RSV F protein.[2][3][4] This binding stabilizes the prefusion state, preventing the protein from undergoing the necessary structural rearrangements to facilitate the fusion of the viral and cellular membranes.[2] This mechanism effectively blocks the entry of the virus into the host cell.

cluster_0 Viral Entry & Fusion cluster_1 Inhibition by this compound RSV RSV Virion (Prefusion F Protein) Attachment Attachment RSV->Attachment HostCell Host Cell Membrane Attachment->HostCell Fusion Membrane Fusion (Postfusion F Protein) Attachment->Fusion F Protein Conformational Change BlockedFusion Prefusion F Protein Stabilized Attachment->BlockedFusion This compound Intervention Entry Viral RNA Entry & Replication Fusion->Entry BTA9881 This compound BTA9881->BlockedFusion Binds to Prefusion F NoEntry Viral Entry Blocked BlockedFusion->NoEntry

Caption: Mechanism of this compound as an RSV fusion inhibitor.

Antiviral Activity of this compound

This compound has demonstrated potent inhibitory activity against multiple strains of RSV. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below. This data was determined in HEp-2 cells using a cytopathic effect (CPE) assay with an MTT readout after 5 days of incubation.[5]

RSV Strain EC50 (nM) Assay Type Cell Line
RSV A248CPE/MTTHEp-2
RSV Long59CPE/MTTHEp-2
RSV B1160CPE/MTTHEp-2

Experimental Protocol: RSV Plaque Reduction Assay

This protocol describes a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials and Reagents
  • Cells: HEp-2 or Vero cells

  • Virus: RSV strain of interest (e.g., RSV A2)

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: Growth medium with 2% FBS.

  • Overlay Medium: Infection medium containing 0.5% to 1.0% methylcellulose.

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Fixative: 10% Formalin or 80% Acetone.

  • Buffers: Phosphate-Buffered Saline (PBS).

  • Equipment: 6-well or 12-well cell culture plates, biosafety cabinet, CO2 incubator (37°C, 5% CO2), microscope.

Experimental Workflow

A 1. Seed Cells (e.g., HEp-2 cells in 12-well plates) B 2. Incubate (24h to form confluent monolayer) A->B C 3. Prepare Compound Dilutions (Serial dilution of this compound) B->C F 6. Infect Cells (Add virus-compound mixture to cells) B->F E 5. Pre-incubate Virus & Compound (1 hour at 37°C) C->E D 4. Prepare Virus Inoculum (Dilute RSV to desired PFU/well) D->E E->F G 7. Adsorption (Incubate for 2 hours at 37°C) F->G H 8. Add Overlay Medium (Remove inoculum, add methylcellulose overlay) G->H I 9. Incubate (3-5 days at 37°C for plaque formation) H->I J 10. Fix & Stain Plaques (e.g., with Formalin and Crystal Violet) I->J K 11. Count Plaques & Analyze Data (Calculate % inhibition and EC50) J->K

Caption: Workflow for the RSV Plaque Reduction Assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Seed HEp-2 or Vero cells into 6-well or 12-well plates at a density that will yield a confluent monolayer within 24 hours.

    • Incubate at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in infection medium (e.g., 2-fold or 3-fold serial dilutions). The final concentration should span the expected EC50 value.

    • Include a "no-drug" vehicle control (DMSO equivalent to the highest concentration used).

  • Virus Inoculation:

    • On the day of the assay, aspirate the growth medium from the confluent cell monolayers and wash once with PBS.

    • Dilute the RSV stock in infection medium to a concentration that will produce 50-100 plaques per well.

    • Mix equal volumes of the diluted virus with each compound dilution (and the vehicle control).

    • Incubate this virus-compound mixture for 1 hour at 37°C.

  • Infection and Adsorption:

    • Add the virus-compound mixture to the corresponding wells of the cell culture plate.

    • Incubate the plates for 2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 30 minutes.

  • Overlay Application:

    • After the adsorption period, carefully aspirate the inoculum from each well.

    • Gently add 2 mL (for 6-well plates) or 1 mL (for 12-well plates) of the overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation for Plaque Formation:

    • Incubate the plates at 37°C with 5% CO2 for 3 to 5 days, or until plaques are visible.

  • Plaque Staining and Visualization:

    • Aspirate the overlay medium.

    • Fix the cells by adding the fixative solution and incubating for 20-30 minutes at room temperature.

    • Aspirate the fixative and gently wash the wells with water.

    • Add the crystal violet staining solution to each well and incubate for 15-20 minutes.

    • Remove the stain, wash the wells with water, and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control using the formula: % Inhibition = [1 - (Plaque count in treated well / Plaque count in control well)] * 100

    • Plot the percent inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Conclusion

The plaque reduction assay is a robust and reliable "gold standard" method for determining the in vitro potency of antiviral compounds like this compound.[6][7] It provides a direct measure of the inhibition of infectious virus production. The potent, low nanomolar activity of this compound against multiple RSV strains makes it a significant candidate for the treatment of RSV infections. The provided protocol offers a standardized workflow for researchers to evaluate and compare the efficacy of RSV fusion inhibitors.

References

preparing BTA-9881 stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-9881 is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein.[1][2] By targeting the F protein, this compound prevents the virus from fusing with host cells, a critical step in the viral lifecycle.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings, particularly for in vitro studies. The following guidelines are based on standard laboratory practices for similar small molecule compounds, as specific solubility data for this compound is not widely published. Researchers should perform small-scale solubility tests to confirm the optimal solvent and concentration for their specific experimental needs.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and provide estimated solubility in common laboratory solvents based on data for similar research compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₅ClN₄O₂PubChem[1]
Molecular Weight390.8 g/mol PubChem[1]
IUPAC Name(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),9,11-trien-7-onePubChem[1]
AppearanceCrystalline solid (assumed)General for similar compounds
Storage Temperature-20°CGeneral for similar compounds

Table 2: Estimated Solubility of this compound

SolventEstimated Solubility (mg/mL)Estimated Molar Concentration (mM)Notes
DMSO≥ 20 mg/mL≥ 51.2 mMCommon solvent for initial stock solutions for in vitro use. Moisture-absorbing DMSO may reduce solubility; use fresh, anhydrous DMSO.
Ethanol~ 5 mg/mL~ 12.8 mMMay be suitable for some applications, but lower solubility is expected compared to DMSO.
Dimethyl Formamide (DMF)~ 25 mg/mL~ 64.0 mMAn alternative to DMSO, but should be used with caution due to higher toxicity.
WaterInsoluble or very slightly soluble-As with many small molecule inhibitors, aqueous solubility is expected to be poor.
PBS (pH 7.2)Sparingly soluble-To prepare a working solution in a buffer, first dissolve in an organic solvent and then dilute.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the optimal solvent and maximum solubility for this compound.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • Dimethyl Formamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To the first tube, add a small volume of the first solvent to be tested (e.g., 25 µL of DMSO) to achieve a high target concentration (e.g., 40 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If undissolved solid remains, add additional solvent in small increments (e.g., 25 µL), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the solubility.

  • Gentle warming (e.g., to 37°C) can be used to aid dissolution, but be cautious as this may affect the stability of the compound.

  • Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound (MW: 390.8 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.908 mg of this compound in 1 mL of DMSO.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / 1 L) x (390.8 g / 1 mol) x (1 mol / 1000 mmol) x (1000 mg / 1 g) = 3.908 mg

  • Weighing: Carefully weigh out 3.908 mg of this compound and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Cap the tube tightly and vortex until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Storage and Stability

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Store stock solutions in DMSO at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot Complete Dissolution store Store at -20°C or -80°C aliquot->store end end store->end Ready for Use

Caption: Workflow for preparing this compound stock solutions.

G Mechanism of RSV Fusion Inhibition by this compound cluster_virus RSV Virion cluster_host Host Cell F_protein RSV F Protein (Prefusion State) host_membrane Host Cell Membrane F_protein->host_membrane Fusion F_protein_bound This compound Bound F Protein BTA9881 This compound BTA9881->F_protein Binds to F Protein F_protein_bound->host_membrane Fusion Blocked

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for Efficacy Testing of BTA-9881

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell Lines Suitable for BTA-9881 Efficacy Testing

Audience: Researchers, scientists, and drug development professionals in the field of virology.

Note: Initial searches indicate that this compound is an antiviral drug candidate for the treatment of Respiratory Syncytial Virus (RSV) infections. It acts as a small molecule fusion glycoprotein inhibitor, preventing the virus from entering host cells.[1][2] Therefore, the following application notes and protocols are focused on cell lines suitable for testing the efficacy of anti-RSV compounds like this compound.

Introduction

This compound is an investigational antiviral compound identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) fusion glycoprotein.[2] Efficacy testing of this compound necessitates the use of susceptible cell lines that can support robust RSV replication. This document provides a detailed overview of suitable cell lines, protocols for evaluating antiviral efficacy, and the underlying signaling pathways involved in RSV infection.

Recommended Cell Lines for this compound Efficacy Testing

The selection of an appropriate cell line is critical for the accurate assessment of this compound's antiviral activity. The ideal cell line should be highly permissive to RSV infection and replication, exhibit clear cytopathic effects (CPE), and be suitable for the specific assay formats being employed.

Cell LineOriginKey CharacteristicsRecommended For
HEp-2 Human epidermoid carcinoma, larynxHigh susceptibility to RSV, clear CPE development, widely used for RSV plaque assays and neutralization assays.Plaque Reduction Assays, CPE Inhibition Assays, Viral Yield Reduction Assays
A549 Human lung adenocarcinomaType II alveolar epithelial cell model, relevant for respiratory virus research, supports RSV replication.Viral Yield Reduction Assays, Gene Expression Analysis (e.g., RT-qPCR), Immunofluorescence Assays
Vero African green monkey kidneyHighly susceptible to a wide range of viruses, including RSV, forms clear plaques.Plaque Reduction Assays, Viral Titer Determination
LLC-MK2 Rhesus monkey kidneySusceptible to RSV, often used for viral isolation and propagation.Viral Propagation, CPE Inhibition Assays

Signaling Pathway of RSV Entry and Fusion Inhibition

This compound targets the RSV fusion (F) protein, a critical component of the viral entry machinery. The diagram below illustrates the mechanism of RSV entry and the point of intervention for this compound.

RSV_Entry_Pathway cluster_host Host Cell cluster_virus RSV Virion Receptor Host Cell Receptor (e.g., Nucleolin) F_protein F Protein (Pre-fusion) Receptor->F_protein Triggers Conformational Change Membrane Host Cell Membrane Virion RSV G_protein G Protein Virion->G_protein Attachment G_protein->Receptor Binding Fusion Membrane Fusion F_protein->Fusion Mediates BTA9881 This compound BTA9881->F_protein Inhibits Conformational Change Entry Viral Entry & Replication Fusion->Entry

Caption: Mechanism of RSV entry and inhibition by this compound.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • HEp-2 or Vero cells

  • 96-well plates

  • RSV stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., MEM)

  • Overlay medium (e.g., methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 or Vero cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the confluent cell monolayers with the this compound dilutions for 1 hour at 37°C.

  • Infect the cells with a known amount of RSV (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Plaque_Reduction_Workflow Start Seed HEp-2/Vero cells in 96-well plates Dilute Prepare serial dilutions of this compound Start->Dilute PreIncubate Pre-incubate cells with This compound dilutions Dilute->PreIncubate Infect Infect cells with RSV PreIncubate->Infect Overlay Add overlay medium with This compound Infect->Overlay Incubate Incubate for 3-5 days Overlay->Incubate Stain Fix and stain with crystal violet Incubate->Stain Analyze Count plaques and calculate IC50 Stain->Analyze

Caption: Workflow for a plaque reduction assay.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

Objective: To quantify the reduction in progeny virus production due to this compound treatment.

Materials:

  • A549 or HEp-2 cells

  • 24-well plates

  • RSV stock

  • This compound stock solution

  • Cell culture medium

  • Reagents for viral titration (e.g., plaque assay or TCID50)

Procedure:

  • Seed A549 or HEp-2 cells in 24-well plates.

  • Infect the cells with RSV at a low multiplicity of infection (MOI) (e.g., 0.01).

  • After the adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubate for 48-72 hours.

  • Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay on HEp-2 or Vero cells.

  • Compare the viral titers from treated and untreated wells to determine the reduction in viral yield.

Cytopathic Effect (CPE) Inhibition Assay

A simpler, high-throughput method to screen for antiviral activity.

Objective: To determine the concentration of this compound that protects cells from virus-induced cell death.

Materials:

  • HEp-2 or LLC-MK2 cells

  • 96-well plates

  • RSV stock

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Seed cells in 96-well plates.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with RSV.

  • Incubate for 3-5 days until CPE is evident in the virus control wells.

  • Add a cell viability reagent and measure the signal (e.g., luminescence or absorbance).

  • Calculate the EC50 (50% effective concentration) for CPE inhibition.

Logical Framework for Assay Selection

The choice of assay depends on the stage of drug development and the specific questions being addressed.

Assay_Selection_Logic Start Start: Efficacy Testing of this compound Question1 High-throughput screening? Start->Question1 Question2 Quantify viral replication? Question1->Question2 No CPE_Assay CPE Inhibition Assay Question1->CPE_Assay Yes Question3 Measure progeny virus? Question2->Question3 No Plaque_Assay Plaque Reduction Assay Question2->Plaque_Assay Yes Yield_Assay Viral Yield Reduction Assay Question3->Yield_Assay Yes End End Question3->End No CPE_Assay->End Plaque_Assay->End Yield_Assay->End

Caption: Decision tree for selecting an appropriate efficacy assay.

Conclusion

The efficacy of the RSV fusion inhibitor this compound can be robustly evaluated using a panel of in vitro assays with appropriate cell lines such as HEp-2, A549, and Vero. The selection of a specific cell line and assay should be guided by the experimental objectives, whether for high-throughput screening, detailed mechanistic studies, or quantitative assessment of antiviral potency. The protocols and frameworks provided herein offer a comprehensive guide for researchers engaged in the preclinical development of this compound and other anti-RSV therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of BTA-9881 and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral drug development. BTA-9881 is a small molecule inhibitor that specifically targets the RSV F protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.[1] This document provides detailed application notes and a high-throughput screening (HTS) protocol for the identification and characterization of compounds with a mechanism of action similar to this compound.

Mechanism of Action: RSV Fusion Inhibition

The RSV F protein, a class I fusion protein, exists in a metastable prefusion conformation on the viral surface. Upon attachment to a host cell, the F protein undergoes a series of conformational changes, exposing a hydrophobic fusion peptide that inserts into the host cell membrane. This process ultimately leads to the formation of a six-helix bundle, driving the fusion of the viral and host cell membranes and allowing the viral contents to enter the host cell. This compound and similar fusion inhibitors bind to a pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements required for membrane fusion.

Signaling Pathway Diagram

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell Prefusion F Protein Prefusion F Protein Host Cell Receptor Host Cell Receptor Prefusion F Protein->Host Cell Receptor Attachment F Protein Conformational Change F Protein Conformational Change Host Cell Receptor->F Protein Conformational Change Triggers This compound This compound This compound->Prefusion F Protein Binds and Stabilizes Fusion Peptide Insertion Fusion Peptide Insertion F Protein Conformational Change->Fusion Peptide Insertion Membrane Fusion Membrane Fusion Fusion Peptide Insertion->Membrane Fusion Drives Viral Entry Viral Entry Membrane Fusion->Viral Entry

Caption: Mechanism of RSV Fusion and Inhibition by this compound.

High-Throughput Screening (HTS) Protocol

This protocol describes a cell-based assay for high-throughput screening of small molecule inhibitors of RSV-induced cell fusion. The assay utilizes a recombinant RSV expressing a reporter gene, such as Green Fluorescent Protein (GFP), allowing for a quantifiable readout of viral infection.

I. Materials and Reagents

  • Cell Line: HEp-2 or A549 cells

  • Virus: Recombinant RSV expressing GFP (RSV-GFP)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Medium: EMEM supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Plates: 384-well plates containing test compounds dissolved in DMSO.

  • Control Compounds:

    • Positive Control: this compound or another known RSV fusion inhibitor.

    • Negative Control: DMSO.

  • Reagents for Readout:

    • Phosphate Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Hoechst 33342 stain

  • Equipment:

    • Automated liquid handler

    • High-content imaging system

    • CO2 incubator (37°C, 5% CO2)

II. Experimental Workflow

HTS_Workflow A 1. Cell Seeding (HEp-2 or A549 cells in 384-well plates) B 2. Compound Addition (Test compounds and controls) A->B C 3. RSV-GFP Infection (Incubate for 48-72 hours) B->C D 4. Cell Fixation and Staining (PFA and Hoechst) C->D E 5. Image Acquisition (High-content imager) D->E F 6. Data Analysis (% Inhibition, Z', IC50) E->F

Caption: High-Throughput Screening Workflow for RSV Fusion Inhibitors.

III. Detailed Protocol

  • Cell Seeding:

    • On day 1, seed HEp-2 or A549 cells into 384-well, black, clear-bottom assay plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C with 5% CO2.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of test compounds and controls from the compound plates to the cell plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock concentration).

  • RSV-GFP Infection:

    • Immediately after compound addition, infect the cells with RSV-GFP at a Multiplicity of Infection (MOI) of 0.1-0.5 in 10 µL of assay medium.

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Cell Fixation and Staining:

    • After the incubation period, carefully remove the medium from the wells.

    • Wash the cells once with 50 µL of PBS.

    • Fix the cells by adding 25 µL of 4% PFA and incubating for 20 minutes at room temperature.

    • Wash the cells twice with 50 µL of PBS.

    • Stain the nuclei by adding 25 µL of Hoechst 33342 solution (1 µg/mL in PBS) and incubating for 15 minutes at room temperature in the dark.

    • Wash the cells twice with 50 µL of PBS and leave 25 µL of PBS in each well for imaging.

  • Image Acquisition:

    • Acquire images of the plates using a high-content imaging system.

    • Capture images in two channels: DAPI (for Hoechst-stained nuclei) and GFP (for infected cells).

  • Data Analysis:

    • The total number of cells per well is determined by counting the Hoechst-stained nuclei.

    • The number of infected cells per well is determined by counting the GFP-positive cells.

    • The percentage of infection is calculated as: (Number of GFP-positive cells / Total number of cells) * 100.

    • The percentage of inhibition for each test compound is calculated as: 100 - ((% infection in compound well - % infection in positive control) / (% infection in negative control - % infection in positive control)) * 100.

    • The Z' factor, a measure of assay quality, should be calculated for each plate using the positive and negative controls. A Z' factor ≥ 0.5 is considered excellent for HTS.

    • Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • Confirmed hits should be further characterized by determining their 50% inhibitory concentration (IC50) through dose-response experiments.

Data Presentation

Quantitative data from HTS campaigns for RSV inhibitors should be summarized in clear, structured tables for easy comparison.

Table 1: HTS Assay Performance Metrics

ParameterTypical ValueReference
Z' Factor 0.5 - 0.9[2]
Signal-to-Background >10-
Hit Rate 0.1 - 1.0%-

Table 2: Potency of this compound Against Different RSV Strains

RSV StrainEC50 (nM)Reference
RSV A2 48[3]
RSV Long 59[3]
RSV B1 160[3]

Table 3: Example IC50 Values for Control Compounds in RSV HTS Assays

CompoundAssay TypeCell LineIC50 (µM)Reference
Ribavirin Cytopathic EffectHEp-2~30[4]
JNJ-2408068 Cytopathic Effect-0.16[2]
Azathioprine Fluorescence (RSV-GFP)HeLa6.69 ± 1.41
6-Mercaptopurine Fluorescence (RSV-GFP)HeLa3.13 ± 0.98

Hit Confirmation and Secondary Assays

Primary hits from the HTS should be subjected to a series of confirmation and secondary assays to validate their activity and elucidate their mechanism of action.

  • Dose-Response Analysis: Confirm the potency of the hit compounds by generating dose-response curves and calculating their IC50 values.

  • Cytotoxicity Assay: Evaluate the cytotoxicity of the hit compounds to ensure that the observed antiviral activity is not due to general toxicity to the host cells. This can be done using assays that measure cell viability, such as CellTiter-Glo® or MTS assays.

  • Time-of-Addition Assay: To confirm that the compounds act as fusion/entry inhibitors, perform a time-of-addition experiment. Fusion inhibitors are expected to be most effective when added before or during viral infection and lose their activity when added after the virus has entered the cells.

  • Plaque Reduction Assay: A classic virological assay to confirm the antiviral activity of the compounds by measuring the reduction in the number and size of viral plaques.

  • Mechanism of Action Studies: Further studies can be conducted to pinpoint the specific target of the inhibitor, such as resistance selection and sequencing of the F gene in resistant viruses.

Conclusion

The provided application notes and HTS protocol offer a robust framework for the discovery and characterization of novel RSV fusion inhibitors with a mechanism of action similar to this compound. By employing a systematic screening cascade with appropriate confirmation and secondary assays, researchers can identify promising lead compounds for the development of new therapeutics against RSV infection.

References

Troubleshooting & Optimization

Technical Support Center: BTA-9881 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro efficacy with BTA-9881, a respiratory syncytial virus (RSV) fusion inhibitor.

Troubleshooting Guide

This guide addresses common issues that may lead to lower-than-expected potency of this compound in in vitro assays.

Q1: My EC50 value for this compound is significantly higher than the reported values. What are the potential causes?

A1: Several factors can contribute to a higher than expected 50% effective concentration (EC50). Consider the following possibilities:

  • Viral Strain and Subtype: The potency of this compound can vary between different strains and subtypes of RSV (e.g., RSV A vs. RSV B). Ensure you are using a sensitive strain. Published data indicates this compound is potent against RSV A2, RSV Long, and RSV B1 strains.

  • Cell Line Health and Confluency: The health and density of the host cell monolayer can impact viral infection and the apparent efficacy of the inhibitor. Use healthy, actively dividing cells and ensure consistent confluency across your experiments.

  • Compound Integrity and Storage: Improper storage or handling of this compound can lead to degradation. Ensure the compound is stored according to the manufacturer's recommendations and prepare fresh dilutions for each experiment.

  • Assay Protocol Variability: Minor variations in your experimental protocol compared to established methods can lead to different outcomes. Review your protocol for consistency in incubation times, multiplicity of infection (MOI), and readout method.

  • Presence of Resistant Variants: The viral stock may contain pre-existing resistant variants. Consider sequencing the RSV F gene in your viral stock to check for known resistance mutations.

Q2: I am observing significant cytotoxicity in my assay, which is confounding the antiviral activity results. How can I address this?

  • Determine the 50% Cytotoxic Concentration (CC50): Perform a cytotoxicity assay in parallel with your antiviral assay using uninfected cells. This will determine the concentration of this compound that causes a 50% reduction in cell viability.

  • Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

  • Adjust Compound Concentrations: Based on the CC50 value, ensure that the concentrations used in your antiviral assay are well below the cytotoxic range.

Q3: My plaque reduction assay is not showing a clear dose-dependent inhibition with this compound. What could be wrong?

A3: A lack of a clear dose-response in a plaque reduction assay can be due to several factors:

  • Suboptimal Overlay Medium: The composition and viscosity of the overlay medium (e.g., methylcellulose or agarose) are critical for plaque formation. Ensure the overlay is properly prepared and applied.

  • Inappropriate MOI: An MOI that is too high can lead to rapid and widespread cell death, masking the inhibitory effect of the compound. Conversely, an MOI that is too low may not produce a sufficient number of plaques for accurate quantification. Titrate your virus to determine the optimal MOI for your chosen cell line.

  • Incubation Time: The incubation period for plaque development needs to be optimized. If the incubation is too short, plaques may not be large enough to count. If it's too long, secondary plaque formation or monolayer degradation can occur.

Q4: Could the solubility of this compound be affecting its in vitro activity?

A4: Poor solubility of a test compound is a common reason for low apparent in vitro efficacy.

  • Visual Inspection: Visually inspect your compound dilutions for any signs of precipitation.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and non-toxic to the cells. High solvent concentrations can also affect compound solubility.

  • Use of Surfactants: In some cases, the use of a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) may help to improve compound solubility. However, this should be carefully validated to ensure it does not affect viral infectivity or cell health.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule fusion glycoprotein inhibitor.[1] It is designed to specifically inhibit the process by which RSV infects a host cell by targeting the viral F protein, preventing the fusion of the viral envelope with the host cell membrane.[1][2]

Q2: What are the reported in vitro EC50 values for this compound?

A2: The in vitro 50% effective concentration (EC50) of this compound has been reported against several RSV strains in HEp-2 cells. Please refer to Table 1 for a summary of this data.

Q3: Which cell lines are suitable for in vitro testing of this compound?

A3: HEp-2 (human epidermoid carcinoma) cells are commonly used for RSV propagation and antiviral assays. Other cell lines such as Vero (African green monkey kidney) and A549 (human lung adenocarcinoma) can also be used, but assay conditions may need to be optimized.

Q4: Can this compound be used against both RSV A and B subtypes?

A4: Yes, published data indicates that this compound is active against both RSV A and B subtypes.

Q5: How can I assess for the development of resistance to this compound in vitro?

A5: Resistance to this compound can be selected for by passaging RSV in the presence of increasing concentrations of the compound. The F gene of the resistant virus can then be sequenced to identify mutations that confer resistance.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

CompoundVirus StrainCell LineAssay TypeEC50 (nM)Reference
This compoundRSV A2HEp-2Cytopathic Effect48MedchemExpress
This compoundRSV LongHEp-2Cytopathic Effect59MedchemExpress
This compoundRSV B1HEp-2Cytopathic Effect160MedchemExpress

Table 2: In Vitro Cytotoxicity of Selected RSV Fusion Inhibitors (for comparative purposes)

Note: Specific CC50 data for this compound is not publicly available. The following data for other RSV fusion inhibitors is provided for context.

CompoundCell LineCC50 (µM)Reference
BMS-433771HEp-2>100J. Virol. 2004, 78(11), 5463-5472
GS-5806HEp-2>20J. Med. Chem. 2014, 57(4), 1223-1232
VP-14637HEp-2>100Antimicrob. Agents Chemother. 2003, 47(1), 261-268

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Virus Preparation: Dilute RSV stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.5-1.0% methylcellulose or low-melting-point agarose and the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with a 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well and calculate the percent inhibition relative to the virus control (no compound). The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of this compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate to achieve a confluent monolayer.

  • Infection: Infect the cells with RSV at a low multiplicity of infection (MOI) and incubate for 24 hours to allow for initial infection and expression of the F protein on the cell surface.

  • Treatment: After the initial infection period, remove the medium and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for an additional 24-48 hours to allow for syncytia formation.

  • Visualization and Quantification: Observe the formation of multinucleated giant cells (syncytia) under a microscope. Syncytia can be quantified by counting the number of syncytia per field of view or by using an imaging system to measure the total area of syncytia.

  • Analysis: Calculate the percent inhibition of syncytia formation for each concentration of this compound relative to the virus control. The EC50 is the concentration that inhibits syncytia formation by 50%.

Mandatory Visualizations

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Inhibition Virion RSV Receptor Cellular Receptor Virion->Receptor 1. Attachment F_pre Prefusion F Protein F_post Postfusion F Protein F_pre->F_post 3. F Protein Refolding Cell_Membrane Host Cell Membrane Receptor->F_pre 2. Triggers Conformational Change BTA9881 This compound BTA9881->F_pre Inhibits Conformational Change Fusion Viral Entry F_post->Fusion 4. Membrane Fusion

Caption: RSV F protein-mediated membrane fusion pathway and the inhibitory action of this compound.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HEp-2 cells in 6-well plates D Infect cell monolayer (1-2 hours) A->D B Prepare serial dilutions of this compound E Add overlay medium with this compound B->E C Prepare RSV dilution C->D D->E F Incubate (3-5 days) E->F G Fix and stain cells F->G H Count plaques G->H I Calculate EC50 H->I Troubleshooting_Logic cluster_compound Compound-Related cluster_assay Assay-Related cluster_data Data Interpretation Start Low In Vitro Efficacy of this compound C1 Check Compound Integrity (Storage, Fresh Dilutions) Start->C1 C2 Assess Solubility (Precipitation, Solvent Conc.) Start->C2 A1 Verify Cell Health and Confluency Start->A1 A2 Optimize MOI Start->A2 A3 Confirm Viral Strain Sensitivity Start->A3 A4 Standardize Protocol (Incubation Times, Reagents) Start->A4 D1 Differentiate from Cytotoxicity (Run CC50 Assay) Start->D1 D2 Check for Resistant Variants (Sequence F Gene) Start->D2

References

BTA-9881 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTA-9881 in cell culture-based cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an investigational small molecule that acts as a respiratory syncytial virus (RSV) fusion inhibitor.[1][2] Its primary function is to prevent the virus from entering host cells, thereby inhibiting viral replication.[1] While its main application is as an antiviral, it is crucial to assess its potential cytotoxic effects on host cells to determine a safe therapeutic window.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Some level of cytotoxicity may be observed, particularly at high concentrations, as is common with many small molecule inhibitors. The goal of cytotoxicity testing is to determine the concentration at which this compound exhibits antiviral activity with minimal impact on host cell viability. Unexpectedly high cytotoxicity at low concentrations warrants further investigation.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.[3]

Q4: Which cytotoxicity assay is recommended for this compound?

A4: A variety of assays can be used to assess cytotoxicity. A common and well-established method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[4][5] Other options include MTS, WST-1, and lactate dehydrogenase (LDH) release assays, which measures membrane integrity.[5][6] The choice of assay may depend on the specific cell type and expected mechanism of cell death.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.[7]
Inaccurate pipetting of this compound.Perform serial dilutions to avoid pipetting very small volumes. Use properly calibrated pipettes.[7]
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
Unexpectedly high cytotoxicity across all concentrations Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤0.5%). Run a solvent-only control to confirm.[4][7]
Contamination of cell culture.Visually inspect cells for any signs of microbial contamination. Consider testing for mycoplasma.
Incorrect concentration of this compound stock solution.Verify the concentration of your stock solution. Prepare a fresh stock solution if necessary.
No cytotoxic effect observed, even at high concentrations This compound degradation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted compound in culture medium.[7]
Insensitive cell line.The cell line may be resistant to the effects of this compound. Consider testing a different cell line known to be sensitive to other compounds.
Insufficient incubation time.Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours) to allow for cytotoxic effects to manifest.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines

The following data is for illustrative purposes only and may not reflect the actual cytotoxic profile of this compound.

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)
A549Human Lung CarcinomaMTT48> 100
VeroMonkey Kidney EpithelialMTT48> 100
HEp-2Human Larynx CarcinomaMTT4885.3
MRC-5Human Lung FibroblastMTT48> 100

Experimental Protocols

MTT Assay for this compound Cytotoxicity Assessment

This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle-only control and a no-treatment control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance H->I J Calculate IC50 I->J

Caption: A generalized workflow for assessing this compound cytotoxicity using an MTT assay.

G cluster_pathway Hypothetical Signaling Pathway Affected by this compound BTA9881 This compound RSV_F RSV Fusion Protein BTA9881->RSV_F inhibits Cell_Stress Cellular Stress Response BTA9881->Cell_Stress potential off-target effect Host_Membrane Host Cell Membrane RSV_F->Host_Membrane binds Membrane_Fusion Membrane Fusion Host_Membrane->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: A hypothetical signaling pathway illustrating the primary target and potential off-target effects of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Solvent Run Solvent-Only Control Start->Check_Solvent Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic High Cytotoxicity Solvent_OK Solvent is Not Toxic Check_Solvent->Solvent_OK No Cytotoxicity Reduce_Solvent Reduce Solvent Concentration Solvent_Toxic->Reduce_Solvent Check_Concentration Verify this compound Concentration Solvent_OK->Check_Concentration Concentration_Incorrect Concentration Incorrect Check_Concentration->Concentration_Incorrect Discrepancy Found Concentration_OK Concentration Correct Check_Concentration->Concentration_OK No Discrepancy Prepare_Fresh Prepare Fresh Stock Concentration_Incorrect->Prepare_Fresh Check_Contamination Check for Contamination Concentration_OK->Check_Contamination Contamination_Present Contamination Present Check_Contamination->Contamination_Present Contamination Found Contamination_Absent No Contamination Check_Contamination->Contamination_Absent No Contamination Discard_Culture Discard and Use Fresh Cells Contamination_Present->Discard_Culture True_Cytotoxicity Likely True Compound Cytotoxicity Contamination_Absent->True_Cytotoxicity

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

optimizing BTA-9881 incubation time for antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for BTA-9881, a respiratory syncytial virus (RSV) fusion inhibitor, to achieve maximal antiviral effect in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] It is designed to specifically inhibit the process by which RSV infects a host cell, thereby preventing viral entry and subsequent replication.[1]

Q2: What are the reported EC50 values for this compound against RSV?

A2: The 50% effective concentration (EC50) of this compound has been reported against several RSV strains. This data is crucial for designing dose-response experiments.

RSV StrainEC50 (nM)
RSV A248
RSV Long59
RSV B1160
Data sourced from MedchemExpress.[2]

Q3: What is the typical replication cycle kinetics of RSV in cell culture?

A3: RSV has a relatively slow replication cycle compared to other viruses like influenza.[3] Viral RNA can be detected increasing over time, and infectious virus production can be measured at 24, 48, and 72 hours post-infection, with the peak viral titer varying depending on the cell line and multiplicity of infection (MOI).[4][5] Understanding these kinetics is essential for timing the addition of this compound and for selecting the optimal assay endpoint.

Q4: How does the choice of antiviral assay affect the optimal incubation time?

A4: The optimal incubation time is highly dependent on the assay format.

  • Cytopathic Effect (CPE) Inhibition Assays: These assays measure the ability of a compound to protect cells from virus-induced death and typically require longer incubation periods of 4 to 6 days to allow for the development of visible CPE in control wells.[6][7][8]

  • Plaque Reduction Assays: Similar to CPE assays, these require several days (typically 3-5) for distinct plaques to form, which are then counted to determine the reduction in viral spread.

  • Viral Yield Reduction Assays (RT-qPCR): For single-cycle replication experiments, a much shorter incubation of 24 hours is often sufficient to quantify the reduction in viral RNA.[9][10] Multi-cycle experiments would require longer incubation times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in EC50 values between experiments. 1. Inconsistent incubation time.2. Fluctuation in virus titer.3. Cell health and passage number.1. Strictly adhere to a standardized incubation time based on your assay endpoint (e.g., 72 hours for CPE, 24 hours for single-cycle RT-qPCR).2. Always use a freshly titrated virus stock and a consistent MOI.3. Use cells within a defined low passage number range and ensure high viability before seeding.
No significant antiviral effect observed. 1. Incubation time is too short for the assay type.2. Compound added too late in the viral replication cycle.3. Incorrect this compound concentration.1. For CPE or plaque assays, ensure incubation is at least 4-5 days.[6][7] 2. As a fusion inhibitor, this compound is most effective when present at the time of infection or shortly after. For multi-cycle assays, it should be present throughout the incubation. Consider a time-of-addition experiment to confirm its early-stage activity.[10][11] 3. Perform a dose-response curve starting from concentrations well above the expected EC50 (e.g., 10x EC50).
High cytotoxicity observed in compound-treated wells. 1. This compound concentration is too high.2. Extended incubation time exacerbates toxicity.1. Determine the 50% cytotoxic concentration (CC50) in uninfected cells in parallel with your antiviral assay. Ensure your working concentrations are well below the CC50.2. If toxicity is observed at longer incubation times, consider switching to an assay with a shorter endpoint, such as a 24-hour viral yield reduction assay.
Antiviral effect is lower than expected based on literature. 1. Suboptimal timing of compound addition.2. Assay endpoint does not capture the peak of viral inhibition.1. For fusion inhibitors, prophylactic treatment (adding the compound shortly before the virus) can show greater efficacy.[7] 2. Optimize the assay endpoint by harvesting at multiple time points (e.g., 24, 48, 72 hours) to find the window of maximum inhibition for your specific cell and virus system.

Experimental Protocols & Methodologies

Protocol 1: Time-of-Addition Assay to Determine Optimal Treatment Window

This assay helps define the specific stage of the RSV replication cycle that this compound inhibits.

Methodology:

  • Seed HEp-2 or A549 cells in 48-well plates and incubate overnight.

  • Synchronize infection by pre-chilling cells and virus at 4°C for 1 hour to allow attachment but not fusion.

  • Infect the cell monolayers with RSV at a high MOI (e.g., 3-5) for 2 hours at 37°C.

  • Wash the cells three times with PBS to remove unadsorbed virus. This point is considered time zero (T=0).

  • Add this compound (at a concentration of ~10x EC50) to different wells at various time points post-infection (e.g., T = -0.5h, 0h, 2h, 4h, 6h, 8h).[10] Include a "no-drug" (DMSO) control.

  • Incubate all plates for 24 hours at 37°C.

  • Harvest the supernatant or cell lysate.

  • Quantify viral RNA using RT-qPCR or infectious virus using a plaque assay.

Expected Result: As a fusion inhibitor, this compound is expected to show the most potent inhibition when added before or at the time of infection. Its inhibitory activity should significantly decrease when added at later time points (e.g., 2 hours or later post-infection).[10]

Protocol 2: Multi-Cycle Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to prevent virus-induced cell death over several replication cycles.

Methodology:

  • Seed HEp-2 cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with RSV at a low MOI (e.g., 0.01-0.05).[7]

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 4-5 days, assess the cell viability by staining with crystal violet or using a cell viability reagent (e.g., CellTiter-Glo®).[6][12]

  • Calculate the EC50 value from the dose-response curve.

Visualizations

Experimental_Workflow_Time_of_Addition Time-of-Addition Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis seed_cells 1. Seed HEp-2 Cells in 48-well plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h infect_rsv 3. Infect with RSV (High MOI) incubate_24h->infect_rsv wash_cells 4. Wash to remove unbound virus (T=0) infect_rsv->wash_cells add_bta_neg Add this compound (T = -0.5h) add_bta_0 Add this compound (T = 0h) add_bta_2 Add this compound (T = 2h) add_bta_4 Add this compound (T = 4h) add_bta_8 Add this compound (T = 8h) incubate_final 5. Incubate for 24h add_bta_8->incubate_final harvest 6. Harvest Supernatant/ Lysate incubate_final->harvest analyze 7. Quantify Virus (RT-qPCR or Plaque Assay) harvest->analyze

Caption: Workflow for a time-of-addition experiment to pinpoint the inhibitory window of this compound.

RSV_Fusion_Inhibition_Pathway Mechanism of this compound: RSV Fusion Inhibition cluster_virus cluster_cell RSV RSV Receptor Cellular Receptor RSV->Receptor 1. Attachment F_protein Fusion (F) Protein Fusion Membrane Fusion F_protein->Fusion 3. Mediates Fusion NoEntry Infection Blocked F_protein->NoEntry HostCell Host Cell Membrane Receptor->F_protein 2. Triggers Conformational Change BTA9881 This compound BTA9881->F_protein Inhibits ViralEntry Viral Genome Entry Fusion->ViralEntry

Caption: this compound targets the RSV F protein to block viral entry into the host cell.

References

dealing with BTA-9881 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability and degradation issues with the novel compound BTA-9881 in experimental setups. The following troubleshooting guides and FAQs address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of this compound activity in my aqueous cell culture medium over 24-48 hours. What is the likely cause?

A1: The observed loss of activity is likely due to the degradation of this compound in the aqueous, neutral pH environment of the cell culture medium. The most common degradation pathways for small molecules in such conditions are hydrolysis and oxidation.[1][2] The rate of degradation can be influenced by temperature, light exposure, and components of the medium itself. We recommend performing a time-course experiment to quantify the rate of degradation under your specific conditions.

Q2: My this compound stock solution in DMSO shows precipitation after being stored at -20°C. How can I prevent this?

A2: Precipitation of a compound from a DMSO stock solution upon freezing is a common issue related to its solubility limit at lower temperatures. While DMSO is an excellent solvent at room temperature, the solubility of many compounds decreases as the temperature drops. To resolve this, you can try storing the stock solution at 4°C or in small, single-use aliquots at -20°C to minimize freeze-thaw cycles. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate.

Q3: After preparing this compound in a phosphate buffer, the solution turned slightly yellow. Is this indicative of degradation?

A3: A change in color, such as the appearance of a yellow tint, can be an indicator of chemical degradation, potentially through oxidation or photodegradation.[3][4] Some buffer components, including phosphate, can catalyze degradation pathways for certain compounds.[4] It is also possible that this compound is light-sensitive. We advise preparing solutions fresh, protecting them from light by using amber vials or covering the container with foil, and testing alternative buffer systems (e.g., citrate or HEPES) to assess their impact on stability.[4]

Q4: My experimental results with this compound are inconsistent across different days. What could be the source of this variability?

A4: Inconsistent results are often linked to the instability of the compound in the experimental setup.[5] Factors such as the age of the stock solution, the duration of the experiment, and exposure to environmental factors like light and temperature can lead to varying concentrations of the active compound.[6] To improve reproducibility, it is crucial to follow a standardized protocol for solution preparation and handling. This includes using fresh dilutions for each experiment from a properly stored stock solution and minimizing the exposure of the compound to harsh conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

If you suspect this compound is degrading in your aqueous experimental buffer, follow this troubleshooting workflow:

A Start: Suspected Degradation in Aqueous Buffer B Is the buffer pH neutral or basic? A->B C Hypothesis: Hydrolysis is likely. Esters and amides are susceptible. B->C Yes E Is the solution exposed to light? B->E No D Action: Perform a stability study at different pH values (e.g., 5, 7.4, 9). C->D K Did any action stabilize this compound? D->K F Hypothesis: Photodegradation is possible. E->F Yes H Is the experiment run at 37°C? E->H No G Action: Repeat experiment with light protection (amber vials). F->G G->K I Hypothesis: Degradation is temperature-dependent. H->I Yes H->K No J Action: Assess stability at lower temperatures (4°C, RT). I->J J->K L Implement optimized conditions: - Adjust buffer pH - Protect from light - Lower temperature K->L Yes M Conclusion: Degradation is complex. Consider forced degradation studies. K->M No

Caption: Troubleshooting workflow for this compound degradation.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of new peaks during the analysis of this compound suggests the formation of degradation products. The following diagram illustrates potential chemical degradation pathways.

cluster_main Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation BTA9881 This compound (Parent Compound) H1 Product A (e.g., Carboxylic Acid) BTA9881->H1 + H2O (pH dependent) H2 Product B (e.g., Amine) BTA9881->H2 + H2O (pH dependent) O1 Product C (e.g., N-oxide) BTA9881->O1 + O2 / Light P1 Product D (e.g., Isomer) BTA9881->P1 Light (UV/Vis)

Caption: Common chemical degradation pathways.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage and experimental conditions. The following table summarizes the hypothetical stability profile based on preliminary assessments.

ConditionTemperatureSolvent/BufferHalf-life (t½)Recommendation
Stock Solution -20°CAnhydrous DMSO> 6 monthsStore in single-use aliquots.
4°CAnhydrous DMSO~2-3 monthsSuitable for short-term storage.
Working Dilution 37°CPBS, pH 7.4~8 hoursPrepare fresh before each experiment.
25°C (RT)PBS, pH 7.4~24 hoursKeep on ice for prolonged experiments.
25°C (RT)Citrate Buffer, pH 5.0> 72 hoursUse acidic buffer if compatible with the assay.
Light Exposure 25°C (RT)PBS, pH 7.4 (Ambient Light)~12 hoursProtect from light using amber vials.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to identify the primary degradation pathways of this compound by subjecting it to stress conditions.

1. Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer

  • pH meter

  • Calibrated oven and photostability chamber

3. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

4. Experimental Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL this compound solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidative (3% H2O2, RT) A->E F Photolytic (ICH Q1B guidelines) A->F G Take samples at 0, 2, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Quantify % degradation and identify major degradants I->J

Caption: Workflow for a forced degradation study.

5. Procedure:

  • Acid Hydrolysis: Mix 1 mL of this compound stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of this compound stock with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of this compound stock with 9 mL of HPLC-grade water. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of this compound stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Photodegradation: Expose the this compound solution to light conditions as specified in ICH Q1B guidelines, alongside a control sample protected from light.

6. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and identify the relative abundance of any degradation products.

References

BTA-9881 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BTA-9881 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and minimizing potential off-target effects of this compound during preclinical and early-stage clinical development.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be indicative of off-target effects of this compound.

Problem: Inconsistent or unexpected cellular phenotypes are observed in vitro after this compound treatment.

Potential Cause Recommended Action
Compound Purity and Stability Verify the purity of the this compound batch using techniques like HPLC-MS. Assess the stability of the compound in your specific experimental media and conditions.
Off-Target Cytotoxicity Perform a dose-response curve in multiple cell lines (including the host cell line for RSV infection and other relevant cell types) to determine the cytotoxic concentration (CC50). Compare the CC50 to the effective concentration (EC50) for antiviral activity to calculate the selectivity index (SI = CC50/EC50). A low SI may indicate off-target toxicity.
Interaction with Cellular Kinases Screen this compound against a panel of human kinases to identify potential off-target interactions. Several commercial services offer comprehensive kinase profiling.
hERG Channel Inhibition Assess the potential for this compound to inhibit the hERG potassium channel, a common cause of cardiotoxicity. This can be evaluated using automated patch-clamp systems.
Mitochondrial Toxicity Evaluate mitochondrial function in the presence of this compound using assays that measure mitochondrial respiration (e.g., Seahorse XF Analyzer) or mitochondrial membrane potential.

Problem: Unanticipated adverse events are observed in animal models treated with this compound.

Potential Cause Recommended Action
Metabolite-Induced Toxicity Identify the major metabolites of this compound in the relevant species (e.g., mouse, rat). Synthesize these metabolites and test them in vitro and in vivo for activity and toxicity.
Organ-Specific Toxicity Conduct comprehensive toxicology studies, including histopathological analysis of major organs (liver, kidney, heart, etc.), to identify any target organs of toxicity.
Immune System Modulation Assess the immunomodulatory potential of this compound by evaluating cytokine profiles and immune cell populations in treated animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule fusion glycoprotein inhibitor.[1] It is designed to specifically inhibit the process by which the respiratory syncytial virus (RSV) infects a host cell by targeting the RSV fusion glycoprotein.[1][2]

Q2: Are there any known off-target effects of this compound?

A2: As a preclinical candidate, the public information on specific off-target effects of this compound is limited. However, the Phase I clinical trial protocol for this compound included exclusion criteria for subjects with a history of elevated liver enzymes or clinical evidence of hepatic, adrenal, or thyroid disease, suggesting these as areas for careful monitoring.[3]

Q3: How can I proactively assess the potential for off-target effects in my in vitro experiments?

A3: A tiered approach is recommended. Start with broad cytotoxicity profiling in multiple cell lines. Follow this with more specific assays based on the chemical structure of this compound and any observed cellular phenotypes. This may include kinase profiling, hERG channel assays, and mitochondrial toxicity assays.

Q4: What in vivo studies are crucial for identifying potential off-target effects?

A4: Standard preclinical toxicology studies in at least two animal species (one rodent, one non-rodent) are essential. These studies should include detailed clinical observations, hematology, clinical chemistry, and comprehensive histopathology of all major organs.

Q5: What is a selectivity index and why is it important?

A5: The selectivity index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value is desirable as it indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations well below those that cause toxicity to host cells.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity (CC50)

  • Cell Plating: Seed a 96-well plate with the desired cell line at a density that will result in 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the serially diluted this compound. Include a "cells only" control (medium only) and a "no cells" control (compound in medium only).

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.

Protocol 2: Kinase Profiling

  • Compound Submission: Provide a sample of this compound at a specified concentration (typically 10 mM in DMSO) to a commercial kinase profiling service.

  • Assay Performance: The service will screen this compound against a panel of purified human kinases at one or more concentrations. The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The results are typically provided as the percent inhibition of each kinase at the tested concentration. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any significant hits, it is recommended to perform a dose-response curve to determine the IC50 value for the interaction.

Visualizations

Signaling_Pathway_Troubleshooting cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 In Vitro Off-Target Assessment cluster_3 In Vivo Correlation Observation Unexpected Phenotype (e.g., cell death, morphological change) Purity Verify Compound Purity (HPLC-MS) Observation->Purity Concentration Confirm Dosing Concentration Observation->Concentration Cytotoxicity Broad Cytotoxicity Screen (Multiple Cell Lines) Purity->Cytotoxicity Concentration->Cytotoxicity Kinase Kinase Panel Screen Cytotoxicity->Kinase hERG hERG Channel Assay Cytotoxicity->hERG Mito Mitochondrial Toxicity Assay Cytotoxicity->Mito Tox Targeted In Vivo Toxicology Studies Kinase->Tox hERG->Tox Mito->Tox

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Selectivity Assessment cluster_2 Off-Target Profiling cluster_3 Decision Point A Determine EC50 (Antiviral Activity) C Calculate Selectivity Index (SI = CC50 / EC50) A->C B Determine CC50 (Cytotoxicity) B->C G Acceptable Therapeutic Window? C->G D Kinase Profiling D->G E hERG Assay E->G F Other Safety Panels F->G

Caption: Workflow for preclinical off-target liability assessment.

References

improving the reproducibility of BTA-9881 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BTA-9881 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the Respiratory Syncytial Virus (RSV) fusion inhibitor, this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound experimental design and execution.

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Respiratory Syncytial Virus (RSV) fusion (F) glycoprotein.[1][2] It binds to the F protein, stabilizing it in its prefusion conformation. This prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the host cell.[3]

Q2: Which cell lines are appropriate for this compound experiments?

A2: HEp-2 and A549 cell lines are commonly used for RSV propagation and antiviral assays and are suitable for experiments with this compound.[4][5] It is crucial to ensure the chosen cell line is susceptible to the RSV strain being used. For all experiments, it is recommended to use cells that have been passaged fewer than 10 times to maintain consistency.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What are the key controls for a this compound antiviral assay?

A4: To ensure the validity of your results, the following controls are essential:

  • Virus Control: Cells infected with RSV without any compound treatment. This establishes the baseline for viral replication.

  • Cell Control (Mock-infected): Uninfected cells treated with the same concentration of vehicle (e.g., DMSO) as the experimental wells. This serves as a baseline for cell viability.

  • Compound Cytotoxicity Control: Uninfected cells treated with this compound at the same concentrations used in the antiviral assay. This is to ensure that any reduction in viral signal is due to antiviral activity and not compound-induced cell death.

  • Positive Control: A known RSV inhibitor (if available) to validate the assay's ability to detect antiviral activity.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Antiviral Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High variability in viral titer between replicate wells. 1. Inconsistent cell seeding density. 2. Uneven virus distribution during infection. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution. 2. Gently rock the plate after adding the virus inoculum to ensure it covers the entire cell monolayer. 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
No significant antiviral effect of this compound observed. 1. Incorrect this compound concentration. 2. Inactive compound due to improper storage. 3. RSV strain is resistant to the inhibitor. 4. Assay timing is not optimal for an entry inhibitor.1. Verify the calculations for your dilutions and perform a dose-response experiment. 2. Use a fresh aliquot of this compound. 3. Confirm the genotype of your RSV strain and check for known resistance mutations. 4. For fusion inhibitors, the compound should be added to the cells before or at the time of infection.[5][7]
High background in qPCR-based viral quantification. 1. Contamination of reagents with viral RNA. 2. Non-specific amplification.1. Use nuclease-free water and filter tips. Aliquot reagents to minimize contamination risk. 2. Optimize primer and probe concentrations and annealing temperature.
Cell Viability/Cytotoxicity Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High background in colorimetric/fluorometric assays (e.g., MTT, Resazurin). 1. Microbial contamination of cell cultures. 2. Interference of this compound with the assay reagents.1. Regularly check cultures for contamination. Use aseptic techniques.[8] 2. Include a control with this compound in cell-free medium to check for direct reaction with the assay dye.
Inconsistent cell viability readings. 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Variation in incubation times with the assay reagent.1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity. 3. Ensure consistent incubation times for all plates.
Observed cytotoxicity at expected therapeutic concentrations. 1. High concentration of solvent (e.g., DMSO). 2. This compound has inherent cytotoxicity at that concentration.1. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). 2. Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

Section 3: Data Presentation

Table 1: Representative Antiviral Activity and Cytotoxicity of this compound
ParameterThis compoundRibavirin (Control)
EC50 (nM) vs. RSV A 1.517,000
EC50 (nM) vs. RSV B 2.118,500
CC50 (µM) in HEp-2 cells > 50> 100
Selectivity Index (SI = CC50/EC50) > 33,333> 5,400

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index is a measure of the compound's therapeutic window.

Section 4: Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of this compound required to reduce the number of RSV-induced plaques by 50%.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Aspirate the growth medium from the cells and infect with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 2 hours at 37°C.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add the this compound dilutions to the respective wells.

  • Overlay: Add an overlay of medium containing 0.5% methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin, stain with 0.5% crystal violet, and count the number of plaques in each well.

  • Analysis: Calculate the percent inhibition of plaque formation for each concentration relative to the virus control and determine the EC50 value.

Resazurin-Based Cytotoxicity Assay

This assay measures the metabolic activity of cells to determine the cytotoxicity of this compound.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Measurement: Measure the fluorescence of the reduced product (resorufin) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Analysis: Calculate the percent cell viability for each concentration relative to the cell control and determine the CC50 value.

Section 5: Visualizations

RSV F Protein-Mediated Membrane Fusion Pathway

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by this compound cluster_fusion Fusion Cascade Prefusion_F Prefusion F Protein Host_Receptor Host Cell Receptor Prefusion_F->Host_Receptor 2. Binding Conformational_Change F Protein Conformational Change Prefusion_F->Conformational_Change 3. Triggering G_protein G Protein G_protein->Host_Receptor 1. Attachment Host_Membrane BTA9881 This compound BTA9881->Prefusion_F Inhibition Fusion_Peptide Fusion Peptide Insertion Conformational_Change->Fusion_Peptide Postfusion_F Postfusion F Protein (6-Helix Bundle) Fusion_Peptide->Postfusion_F Membrane_Fusion Membrane Fusion & Viral Entry Postfusion_F->Membrane_Fusion

Caption: Mechanism of RSV entry and inhibition by this compound.

Experimental Workflow for this compound Antiviral Efficacy Testing

Antiviral_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis A1 1. Seed Host Cells (e.g., HEp-2) B1 3. Infect Cells with RSV A1->B1 A2 2. Prepare Serial Dilutions of this compound B2 4. Add this compound Dilutions A2->B2 B1->B2 B3 5. Incubate (3-5 days) B2->B3 C1 6. Quantify Viral Replication (e.g., Plaque Assay, qPCR) B3->C1 C2 7. Assess Cell Viability (e.g., Resazurin Assay) B3->C2 C3 8. Calculate EC50 and CC50 C1->C3 C2->C3

Caption: Workflow for evaluating the antiviral efficacy of this compound.

References

Technical Support Center: BTA-9881 and Respiratory Syncytial Virus (RSV) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential resistance mutations to BTA-9881 in Respiratory Syncytial Virus (RSV).

Frequently Asked Questions (FAQs) and Troubleshooting

1. What is the mechanism of action for this compound?

This compound is a small molecule fusion glycoprotein inhibitor.[1] It is designed to specifically inhibit the process by which RSV infects a host cell.[1] The primary target of this compound is the RSV fusion (F) protein.[1][2] The F protein is a type I viral fusion protein that is essential for the virus to enter host cells by mediating the fusion of the viral and cellular membranes.[3][4][5] this compound likely works by binding to the F protein and preventing the conformational changes necessary for membrane fusion.[6][7]

2. How can I generate this compound-resistant RSV strains in the lab?

This compound-resistant RSV strains can be generated by serially passaging the virus in cell culture in the presence of increasing concentrations of the compound. This process creates selective pressure that allows for the emergence of resistant variants. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

3. My virus stock is not developing resistance to this compound. What could be the reason?

There are several potential reasons why resistance may not be developing:

  • Insufficient selective pressure: The starting concentration of this compound may be too high, leading to complete inhibition of viral replication, or too low, not providing enough pressure for resistance to emerge. It is recommended to start with a concentration around the EC50 value.

  • Low viral diversity: The initial virus population may lack the necessary genetic diversity for resistance mutations to arise. Using a larger, more diverse viral stock may be beneficial.

  • High fitness cost of resistance: Mutations conferring resistance to this compound may also reduce the virus's ability to replicate, preventing them from becoming dominant in the population.

  • Inappropriate cell line: The cell line used for viral passage may not be optimal for RSV replication or for the selection of resistant variants.

4. How do I confirm that a selected viral strain is genuinely resistant to this compound?

Resistance is confirmed through phenotypic and genotypic analysis. A phenotypic assay, such as a plaque reduction assay, is used to determine the half-maximal effective concentration (EC50) of this compound against the selected virus and the wild-type virus. A significant increase in the EC50 value for the selected virus indicates resistance. Genotypic analysis, through sequencing of the F protein gene, is then used to identify the specific mutations responsible for the resistant phenotype.

5. What are the likely regions in the RSV F protein where resistance mutations to this compound might occur?

While specific resistance mutations for this compound are not publicly documented, mutations conferring resistance to other RSV F protein inhibitors have been identified.[8] These mutations are often located in regions of the F protein that are critical for the conformational changes leading to membrane fusion.[8] Therefore, it is advisable to sequence the entire F protein gene to identify potential resistance mutations.

Quantitative Data Summary

The following table presents hypothetical data from a study on this compound resistance in RSV, illustrating the expected outcomes of a successful resistance selection experiment.

Virus StrainThis compound EC50 (nM)Fold Change in ResistanceIdentified Mutation(s) in F Protein
Wild-Type RSV A248-None
This compound Resistant Isolate 12,40050L139F
This compound Resistant Isolate 24,800100F488L
This compound Resistant Isolate 3>10,000>208I211T + N501S

Note: The EC50 values and mutations presented are illustrative and based on typical findings for RSV fusion inhibitors.

Experimental Protocols

1. In Vitro Selection of this compound Resistant RSV

This protocol describes the method for generating this compound resistant RSV through serial passage in cell culture.

  • Materials:

    • HEp-2 cells (or other suitable cell line)

    • RSV stock (e.g., A2 strain)

    • This compound

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Infection medium (e.g., DMEM with 0.5% methylcellulose)

  • Procedure:

    • Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

    • Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01.

    • After a 2-hour adsorption period, remove the inoculum and add infection medium containing this compound at a concentration equal to the EC50.

    • Incubate the plates at 37°C until cytopathic effect (CPE) is observed in approximately 75% of the cell monolayer.

    • Harvest the virus by scraping the cells into the medium and freeze-thawing three times.

    • Clarify the viral lysate by centrifugation.

    • Use the harvested virus to infect fresh HEp-2 cells, this time with a 2-fold higher concentration of this compound.

    • Repeat the passage process, gradually increasing the concentration of this compound, until the virus can replicate in the presence of a high concentration of the inhibitor (e.g., >100-fold the initial EC50).

2. Phenotypic Analysis: Plaque Reduction Assay

This assay is used to determine the EC50 of this compound against wild-type and potentially resistant RSV strains.

  • Materials:

    • HEp-2 cells in 24-well plates

    • Wild-type and selected RSV stocks

    • Serial dilutions of this compound

    • Infection medium with 0.5% methylcellulose

    • Crystal violet staining solution

  • Procedure:

    • Grow HEp-2 cells to 90-95% confluency in 24-well plates.

    • Prepare serial dilutions of this compound in infection medium.

    • Infect the cell monolayers with RSV (approximately 50-100 plaque-forming units per well).

    • After a 2-hour adsorption, remove the inoculum and overlay with the infection medium containing the different concentrations of this compound.

    • Incubate for 3-5 days at 37°C until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques at each drug concentration.

    • Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

3. Genotypic Analysis: Sequencing of the F Protein Gene

This protocol outlines the steps for identifying mutations in the F protein gene of this compound resistant RSV.

  • Materials:

    • Viral RNA extraction kit

    • RT-PCR kit

    • Primers flanking the RSV F protein gene

    • DNA sequencing service or in-house sequencing platform

  • Procedure:

    • Extract viral RNA from the resistant RSV stock using a commercial kit.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F protein gene.

    • Purify the PCR product.

    • Sequence the purified DNA using Sanger sequencing or next-generation sequencing (NGS).

    • Align the obtained sequence with the wild-type RSV F protein sequence to identify any nucleotide and corresponding amino acid changes.

Visualizations

BTA9881_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell cluster_action Fusion Process RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Attachment F_protein_post Postfusion F Protein F_protein_pre->F_protein_post Conformational Change Fusion Membrane Fusion F_protein_post->Fusion BTA9881 This compound BTA9881->F_protein_pre

Caption: Mechanism of this compound action on the RSV F protein.

Resistance_Selection_Workflow start Start with Wild-Type RSV passage Serial Passage in Cell Culture with Increasing this compound start->passage harvest Harvest Viral Supernatant passage->harvest harvest->passage Next Passage phenotype Phenotypic Analysis (Plaque Reduction Assay) harvest->phenotype genotype Genotypic Analysis (F Gene Sequencing) harvest->genotype ec50 Determine EC50 phenotype->ec50 end Characterized Resistant Virus ec50->end identify_mutations Identify Resistance Mutations genotype->identify_mutations identify_mutations->end

Caption: Workflow for selecting and characterizing this compound resistant RSV.

References

adjusting BTA-9881 dosage for different cell densities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing BTA-9881 in in vitro antiviral assays. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical parameter of cell density.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) glycoprotein.[1][2] It specifically targets the F protein, which is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[3][4] this compound binds to a pocket within the central cavity of the prefusion conformation of the F protein, stabilizing it in this metastable state.[1][5] This stabilization prevents the conformational changes required for membrane fusion, thereby inhibiting viral entry into the host cell.[1]

Q2: How does cell density affect the potency of this compound in in vitro assays?

A2: The density of host cells at the time of infection can significantly impact the apparent potency (e.g., IC50 or EC50 value) of antiviral compounds, a phenomenon sometimes referred to as the "inoculum effect". For many antiviral agents, a higher cell density can lead to a decrease in observed potency (a higher IC50 value). This can be due to several factors, including a higher number of target cells for the virus to infect, which may require a higher concentration of the drug to achieve the same level of inhibition. While specific studies detailing the effect of a range of cell densities on the IC50 of this compound are not publicly available, it is a critical parameter to control for in any antiviral assay.

Q3: What is a typical effective concentration for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the RSV strain and the specific assay conditions. However, published data indicates that this compound is a potent inhibitor of RSV, with EC50 values in the nanomolar range. For example, EC50 values of 48 nM, 59 nM, and 160 nM have been reported for RSV A2, RSV Long, and RSV B1 strains, respectively.[5]

Q4: Which cell lines are suitable for RSV infection and testing of this compound?

A4: Cell lines commonly used for RSV propagation and antiviral assays include HEp-2 and Vero cells.[6] The choice of cell line can influence plaque morphology and assay kinetics, so consistency in the cell line used is important for reproducible results.[6]

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound between experiments.

Possible Cause 1: Inconsistent Cell Seeding Density

  • Recommendation: Ensure that a consistent number of viable cells are seeded for each experiment. It is advisable to perform a cell count and viability assessment (e.g., using trypan blue exclusion) before seeding. Implement a standardized protocol for cell seeding and allow cells to form a confluent monolayer before infection.[6]

Possible Cause 2: Variation in Virus Titer

  • Recommendation: Use a consistent multiplicity of infection (MOI) for all experiments. This requires accurate and reproducible titration of your viral stock. Perform regular quality control of your virus stock to ensure its infectivity is maintained.

Possible Cause 3: Cell Health and Passage Number

  • Recommendation: Use cells at a consistent and low passage number. Cells at high passage numbers can exhibit altered growth rates and susceptibility to viral infection. Regularly monitor cell cultures for any signs of stress or contamination.

Issue 2: this compound appears less potent than expected.

Possible Cause 1: High Cell Density

  • Recommendation: As discussed in the FAQs, higher cell densities can lead to an apparent decrease in the potency of antiviral compounds. To investigate this, you can perform a preliminary experiment to assess the effect of different cell seeding densities on the IC50 of this compound. This will help you determine the optimal cell density for your specific assay conditions.

Possible Cause 2: Degradation of this compound

  • Recommendation: Ensure proper storage of the this compound stock solution, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the compound from the stock for each experiment.

Data Presentation

Table 1: Hypothetical Impact of Cell Seeding Density on this compound IC50 against RSV A2

The following table illustrates the potential, hypothetical relationship between cell seeding density and the IC50 of this compound. These values are for illustrative purposes to emphasize the importance of this experimental parameter and are not derived from a specific experimental dataset.

Seeding Density (cells/well in a 96-well plate)Resulting Cell Confluency at InfectionHypothetical this compound IC50 (nM)
1 x 104Low45
2.5 x 104Medium60
5 x 104High95
1 x 105Very High / Over-confluent150

Experimental Protocols

Key Experiment: Plaque Reduction Assay for Determining this compound Potency

This protocol outlines a standard method for assessing the antiviral activity of this compound against RSV by quantifying the reduction in viral plaques.

Materials:

  • HEp-2 or Vero cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • RSV stock of known titer

  • This compound

  • Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium. A typical concentration range to test would span several logs around the expected EC50 (e.g., from 1 nM to 1000 nM).

  • Infection: When cells are confluent, remove the culture medium and wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with RSV at a low multiplicity of infection (MOI) that will produce well-defined, countable plaques (e.g., 50-100 plaque-forming units per well).

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Overlay: Add the overlay medium to each well. The semi-solid nature of this medium restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 20 minutes.

    • Remove the fixative and stain the cells with the crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the number of plaques.

Visualizations

RSV_Fusion_Inhibition RSV Fusion and Inhibition by this compound cluster_virus RSV Virion cluster_host Host Cell Viral RNA Viral RNA F Protein (Prefusion) F Protein (Prefusion) Host Cell Membrane Host Cell Membrane F Protein (Prefusion)->Host Cell Membrane Attachment & Binding F Protein (Conformational Change) F Protein (Conformational Change) Host Cell Membrane->F Protein (Conformational Change) Triggering Viral Entry Viral Entry Replication Replication Viral Entry->Replication Release of Viral RNA F Protein (Conformational Change)->Viral Entry Membrane Fusion This compound This compound This compound->F Protein (Prefusion)

Caption: Mechanism of RSV Fusion Inhibition by this compound.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells in Plate C Infect Cell Monolayer with RSV A->C B Prepare Serial Dilutions of this compound E Treat with this compound Dilutions B->E D Virus Adsorption (1-2 hours) C->D D->E F Add Overlay Medium E->F G Incubate (3-5 days) F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate IC50 I->J

Caption: Workflow for a Plaque Reduction Assay.

Logical_Relationship Relationship Between Cell Density and Apparent IC50 Cell_Density Increase in Cell Seeding Density Target_Cells Increase in Number of Target Cells Cell_Density->Target_Cells Viral_Replication Increased Potential for Viral Spread Target_Cells->Viral_Replication IC50 Increase in Apparent IC50 (Decreased Potency) Viral_Replication->IC50

Caption: Impact of Cell Density on Apparent IC50.

References

Validation & Comparative

BTA-9881 vs. Ribavirin: A Comparative Efficacy Guide for RSV Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the antiviral efficacy of BTA-9881 and ribavirin against Respiratory Syncytial Virus (RSV). The following sections present available quantitative data, experimental methodologies, and mechanistic insights to inform preclinical and clinical research decisions.

Executive Summary

This compound is a potent, small-molecule inhibitor specifically targeting the RSV fusion (F) glycoprotein, thereby preventing viral entry into host cells. In contrast, ribavirin is a broad-spectrum nucleoside analog with multiple mechanisms of action against a range of RNA and DNA viruses. While direct head-to-head comparative studies are not available in the public domain, this guide synthesizes existing data to provide an objective overview of their respective anti-RSV activities.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and ribavirin against various RSV strains. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Compound Assay Type Cell Line RSV Strain EC50/IC50 Reference
This compound Cytopathic Effect (CPE) InhibitionHEp-2RSV A248 nM[1]
CPE InhibitionHEp-2RSV Long59 nM[1]
CPE InhibitionHEp-2RSV B1160 nM[1]
Ribavirin Plaque ReductionNot SpecifiedNot Specified3-10 µg/mL[2]
qPCRHEp-2RSV-A Long16,973 ng/mL[3][4]
Quantitative CultureHEp-2RSV-A Long20,509 ng/mL[3]

Mechanisms of Action

This compound: RSV Fusion Inhibition

This compound is a small molecule fusion glycoprotein inhibitor.[3] It is designed to specifically inhibit the process by which RSV infects a cell by binding to the F glycoprotein. This binding stabilizes the prefusion conformation of the F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.

BTA9881_Mechanism cluster_virus RSV Virion cluster_host Host Cell Viral Envelope Viral Envelope F Glycoprotein (Prefusion) F Glycoprotein (Prefusion) F Glycoprotein (Postfusion) F Glycoprotein (Postfusion) F Glycoprotein (Prefusion)->F Glycoprotein (Postfusion) Conformational Change Host Cell Membrane Host Cell Membrane This compound This compound This compound->F Glycoprotein (Prefusion) Binds to prefusion F protein Membrane Fusion Membrane Fusion F Glycoprotein (Postfusion)->Membrane Fusion Mediates Viral Entry Viral Entry Membrane Fusion->Viral Entry Leads to

Ribavirin: Multi-modal Antiviral Activity

Ribavirin's mechanism of action against RSV is multifaceted. As a guanosine analog, its phosphorylated metabolites can inhibit viral RNA-dependent RNA polymerase, leading to a decrease in viral RNA and protein synthesis.[5] Additionally, ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication. Ribavirin has also been shown to up-regulate antiviral gene expression through the interferon-stimulated response element (ISRE) pathway.

Ribavirin_Mechanism cluster_cell Host Cell Ribavirin Ribavirin Ribavirin-MP Ribavirin Monophosphate Ribavirin-TP Ribavirin Triphosphate IMPDH Inosine Monophosphate Dehydrogenase GTP Guanosine Triphosphate Viral RdRp Viral RNA-dependent RNA Polymerase Viral RNA Synthesis Viral RNA Synthesis ISRE Pathway Interferon-Stimulated Response Element Pathway Antiviral Genes Antiviral Gene Expression

Experimental Protocols

In Vitro Efficacy: Plaque Reduction Assay

This protocol is a generalized procedure for determining the antiviral activity of compounds against RSV in HEp-2 cells.

  • Cell Preparation: HEp-2 cells are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Inoculation: A standardized amount of RSV (e.g., 100 plaque-forming units per well) is pre-incubated with serial dilutions of the test compound (e.g., this compound or ribavirin) for 1 hour at 37°C.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells. The plates are incubated for 2 hours at 37°C to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose to restrict virus spread to adjacent cells. The overlay medium also contains the corresponding concentration of the test compound.

  • Incubation: Plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 incubator until plaques are visible.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are then counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50% compared to the virus control) is calculated.

Plaque_Reduction_Assay A Seed HEp-2 cells in 6-well plates D Infect HEp-2 cell monolayers A->D B Prepare serial dilutions of antiviral compound C Pre-incubate RSV with compound dilutions B->C C->D E Overlay with methylcellulose medium containing compound D->E F Incubate for 4-5 days E->F G Fix, stain, and count plaques F->G H Calculate EC50 value G->H

In Vivo Efficacy: Murine Model of RSV Infection

This protocol outlines a general procedure for evaluating the in vivo efficacy of antiviral compounds against RSV in a mouse model.

  • Animal Model: BALB/c mice are commonly used for RSV infection studies.

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a defined dose of RSV.

  • Treatment: Treatment with the test compound (e.g., this compound or ribavirin) is initiated at a specified time point relative to infection (prophylactic or therapeutic). The route of administration (e.g., oral, intraperitoneal) and dosing regimen will vary depending on the compound's properties.

  • Monitoring: Mice are monitored daily for signs of illness, including weight loss and changes in activity.

  • Viral Load Determination: At selected time points post-infection, mice are euthanized, and their lungs are harvested. Lung tissue is homogenized, and the viral load is quantified using a plaque assay or quantitative reverse transcription PCR (qRT-PCR).

  • Lung Pathology: Lung tissue may also be fixed and processed for histopathological analysis to assess the degree of inflammation and cellular infiltration.

In_Vivo_RSV_Model A Intranasal inoculation of BALB/c mice with RSV B Administer antiviral compound (prophylactic or therapeutic) A->B C Monitor clinical signs (e.g., weight loss) A->C B->C D Harvest lungs at specified time points C->D E Quantify lung viral load (Plaque Assay or qRT-PCR) D->E F Assess lung histopathology D->F

Discussion and Future Directions

The available data indicate that this compound is a highly potent inhibitor of RSV in vitro, with EC50 values in the nanomolar range. Its specific targeting of the F glycoprotein represents a focused antiviral strategy. Ribavirin, while also effective in vitro, exhibits lower potency compared to this compound. However, its broad-spectrum activity and multiple mechanisms of action may offer advantages in certain clinical scenarios and could potentially mitigate the development of resistance.

The lack of direct comparative studies remains a significant knowledge gap. Future research should prioritize head-to-head in vitro and in vivo studies to directly compare the efficacy of this compound, ribavirin, and other emerging anti-RSV compounds. Such studies should include assessments of viral load reduction, impact on lung pathology, and the potential for the emergence of resistant variants. These data will be crucial for guiding the development of the next generation of RSV therapeutics.

References

A Comparative Guide to RSV Inhibition: BTA-9881 vs. Palivizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two antiviral agents developed for the inhibition of Respiratory Syncytial Virus (RSV): BTA-9881, a small molecule fusion inhibitor, and palivizumab, a clinically approved monoclonal antibody. This comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a critical component of the viral entry machinery, making it a prime target for antiviral therapies. This compound and palivizumab both target the RSV F protein but represent distinct therapeutic modalities: a small molecule inhibitor and a monoclonal antibody, respectively. While palivizumab has been a cornerstone of RSV prophylaxis for high-risk infants for many years, the development of this compound (also known as MEDI-564) appears to have been discontinued after early-phase clinical trials. This guide aims to present the available scientific data for a comprehensive comparison.

Mechanism of Action

Both this compound and palivizumab inhibit RSV by targeting the F protein, thereby preventing the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry.

This compound is a small molecule fusion inhibitor. It is designed to specifically bind to the F protein and inhibit the conformational changes necessary for the fusion process.[1]

Palivizumab is a humanized monoclonal antibody that binds to a specific epitope on the antigenic site A of the RSV F protein.[1] This binding neutralizes the virus and blocks its entry into the host cell.[1][2]

cluster_0 This compound (Small Molecule) cluster_1 Palivizumab (Monoclonal Antibody) BTA9881 This compound F_protein_pre RSV F Protein (Prefusion) BTA9881->F_protein_pre Binds to F_protein_conf Inhibition of Conformational Change F_protein_pre->F_protein_conf Blocks Palivizumab Palivizumab F_protein_siteA RSV F Protein (Antigenic Site A) Palivizumab->F_protein_siteA Binds to Viral_entry Viral Entry Blocked F_protein_siteA->Viral_entry Prevents

Figure 1: Mechanism of Action of this compound and Palivizumab.

Preclinical and Clinical Data

In Vitro Efficacy

This compound demonstrated potent in vitro activity against various RSV strains. In contrast, palivizumab's efficacy is typically measured by its ability to neutralize the virus.

CompoundRSV StrainEC50 (nM)Assay TypeReference
This compound RSV A248Not Specified[3][4]
RSV Long59Not Specified[3][4]
RSV B1160Not Specified[3][4]
Palivizumab Not ApplicableSee Neutralization DataPlaque Reduction Neutralization Assay[5]
In Vivo Efficacy
CompoundAnimal ModelDoseReduction in Lung Viral TiterReference
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Palivizumab Cotton Rat2.5 mg/kg>99%[6]
Cotton Rat15 mg/kgProphylactically protective[6]
Clinical Efficacy

Palivizumab has undergone extensive clinical trials and is approved for the prevention of serious lower respiratory tract disease caused by RSV in high-risk pediatric patients. Clinical trials for this compound were initiated but its development appears to have been halted.

CompoundStudy PopulationKey FindingsReference
This compound Healthy Adults (Phase I)Safety and tolerability of single oral doses were evaluated. Further clinical development status is unclear.[7][8]
Palivizumab High-risk infantsReduced risk of hospitalization due to RSV infection by 45-55%.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key assays used in the evaluation of RSV inhibitors.

Plaque Reduction Neutralization Assay (for Palivizumab)

This assay measures the ability of an antibody to neutralize RSV infectivity.

cluster_workflow Plaque Reduction Neutralization Assay Workflow A Prepare serial dilutions of Palivizumab B Incubate dilutions with a known amount of RSV A->B C Infect cell monolayers (e.g., HEp-2) with virus-antibody mixture B->C D Overlay with semi-solid medium to prevent secondary plaque formation C->D E Incubate for several days to allow plaque formation D->E F Fix and stain cells to visualize plaques E->F G Count plaques and calculate the 50% neutralizing dose (ND50) F->G

Figure 2: Plaque Reduction Neutralization Assay Workflow.

Detailed Steps:

  • Cell Culture: HEp-2 cells are seeded in 24-well plates and grown to confluence.

  • Antibody Dilution: Serial dilutions of palivizumab are prepared in a suitable medium.

  • Virus-Antibody Incubation: A standardized amount of RSV is mixed with each antibody dilution and incubated.

  • Infection: The cell monolayers are washed and inoculated with the virus-antibody mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Plates are incubated for 4-5 days to allow for the formation of plaques (localized areas of cell death).

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The antibody concentration that reduces the number of plaques by 50% compared to the virus-only control is determined.[5][9]

RSV Fusion Inhibition Assay (for this compound)

This assay assesses the ability of a small molecule to inhibit RSV F protein-mediated cell-cell fusion.

cluster_workflow RSV Fusion Inhibition Assay Workflow A Co-culture two cell populations: one expressing RSV F protein and a reporter gene (e.g., Luciferase), the other expressing an activating protein (e.g., T7 polymerase) B Add serial dilutions of this compound to the co-culture A->B C Incubate to allow for cell-cell fusion B->C D Cell fusion leads to reporter gene expression C->D E Lyse cells and measure reporter gene activity (e.g., luminescence) D->E F Calculate the EC50 of the inhibitor E->F

Figure 3: RSV Fusion Inhibition Assay Workflow.

Detailed Steps:

  • Cell Lines: Two cell lines are typically used. One expresses the RSV F protein and a reporter gene under the control of a specific promoter (e.g., T7 promoter). The second cell line expresses the corresponding polymerase (e.g., T7 polymerase).

  • Compound Treatment: The cells expressing the F protein are treated with various concentrations of the fusion inhibitor.

  • Co-culture: The two cell populations are mixed and co-cultured.

  • Fusion and Reporter Activation: If cell-cell fusion occurs, the polymerase from the second cell line enters the F-protein-expressing cell and activates the transcription of the reporter gene.

  • Signal Detection: The activity of the reporter protein (e.g., luciferase) is measured. A decrease in the reporter signal in the presence of the compound indicates inhibition of fusion. The concentration of the compound that inhibits the signal by 50% is the EC50.[10][11]

Conclusion

Palivizumab is a well-established prophylactic agent against severe RSV disease in high-risk infants, with a clear mechanism of action and a wealth of clinical data supporting its efficacy. This compound, a small molecule fusion inhibitor, showed promise in early preclinical studies with potent in vitro activity. However, the lack of publicly available in vivo efficacy data and the apparent halt in its clinical development limit a direct and comprehensive comparison with palivizumab.

The distinct modalities of a monoclonal antibody and a small molecule present different pharmacological profiles. Palivizumab offers high specificity and a long half-life, suitable for prophylactic use with monthly injections. This compound, as an orally available small molecule, would have offered a different treatment paradigm, potentially for therapeutic use after infection has occurred.

For researchers and drug developers, the story of this compound and palivizumab highlights the different paths and challenges in antiviral drug development. While targeting the RSV F protein remains a validated and promising strategy, the ultimate success of a candidate depends on a combination of potent activity, favorable pharmacokinetics, a good safety profile, and successful navigation of the clinical trial process.

References

Validation of BTA-9881 Antiviral Activity in Primary Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Melbourne, Australia - BTA-9881, an orally bioavailable small molecule, has been identified as a potent inhibitor of the respiratory syncytial virus (RSV) fusion glycoprotein F0. Developed by Biota Holdings, this compound targets the critical mechanism of viral entry into host cells. While this compound has progressed to Phase I clinical trials, a comprehensive evaluation of its antiviral efficacy in primary human cells, a crucial step in preclinical validation, remains a key area of interest for the research and drug development community.

This guide provides a comparative overview of this compound and other notable RSV fusion inhibitors, summarizing available in vitro data. Due to the limited public availability of specific experimental data on this compound in primary cells, this guide leverages data from studies on immortalized cell lines, such as HEp-2, to provide a comparative context for its potential efficacy.

Comparative Antiviral Activity of RSV Fusion Inhibitors

The following table summarizes the in vitro antiviral activity of this compound's contemporaries against RSV. The data is primarily derived from studies utilizing HEp-2 cells, a human epidermoid carcinoma cell line commonly used for RSV research. Efficacy is reported as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Cytotoxicity is indicated by the half-maximal cytotoxic concentration (CC50), the concentration at which the compound kills 50% of the cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

CompoundVirus StrainCell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
BMS-433771 RSV A & B clinical isolatesHEp-2~20>218>10,900
JNJ-2408068 RSV A2HEp-22.1Not ReportedNot Reported
TMC353121 Not ReportedNot ReportedPicomolar rangeNot ReportedNot Reported
Presatovir (GS-5806) RSV A & B clinical isolatesNot Reported0.43Not ReportedNot Reported

Note: Data for this compound in primary cells is not publicly available. The data for comparator compounds is derived from published studies and may have been generated under varying experimental conditions.

Mechanism of Action: Inhibition of RSV Fusion

This compound and the compared alternatives belong to a class of antiviral agents that inhibit the function of the RSV F protein. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication. By binding to the F protein, these inhibitors prevent the conformational changes necessary for membrane fusion, effectively blocking the virus from infecting the cell.

RSV_Fusion_Inhibition cluster_virus RSV cluster_host Host Cell RSV Respiratory Syncytial Virus F_protein F Protein (pre-fusion) RSV->F_protein expresses Receptor Host Cell Receptor F_protein->Receptor binds to HostCell Primary Human Epithelial Cell Receptor->HostCell mediates entry BTA9881 This compound BTA9881->F_protein inhibits conformational change

Figure 1. Mechanism of action of this compound as an RSV fusion inhibitor.

Experimental Protocols

The validation of antiviral activity for compounds like this compound typically involves a series of in vitro assays. The following are generalized protocols for key experiments commonly cited in the evaluation of RSV inhibitors.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Primary human bronchial epithelial cells (or other relevant primary cells) are seeded in multi-well plates and cultured to form a confluent monolayer.

  • Infection: Cells are infected with a known titer of RSV in the presence of serial dilutions of the test compound (e.g., this compound).

  • Overlay: After an incubation period to allow for viral adsorption, the medium is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions known as plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques are then counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay start Seed Primary Cells infect Infect with RSV + Serial Dilutions of this compound start->infect overlay Add Semi-Solid Overlay with this compound infect->overlay incubate Incubate for Plaque Formation overlay->incubate stain Fix and Stain Cells incubate->stain quantify Count Plaques and Calculate EC50 stain->quantify

Figure 2. Workflow for a plaque reduction assay to determine antiviral efficacy.
Cytotoxicity Assay (MTT or XTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Methodology:

  • Cell Seeding: Primary cells are seeded in multi-well plates as in the antiviral assay.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compound for a period equivalent to the duration of the antiviral assay.

  • Metabolic Dye Addition: A metabolic dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to the wells. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of RSV infections by targeting the essential viral fusion process. While detailed preclinical data in primary human cells remains largely proprietary, the information available for analogous RSV fusion inhibitors suggests a class of compounds with high potency and a favorable safety profile in vitro. Further publication of preclinical data for this compound will be critical for a more definitive comparison and for guiding its future clinical development. Researchers in the field are encouraged to seek out and contribute to the body of knowledge on this and other novel antiviral agents to address the significant unmet medical need in RSV treatment.

A Head-to-Head Comparison of BTA-9881 with Other RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of BTA-9881, an investigational respiratory syncytial virus (RSV) fusion inhibitor, with other prominent small-molecule inhibitors targeting the same viral protein. The document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a comprehensive overview of the in vitro efficacy, mechanism of action, and clinical development status of these compounds.

Executive Summary

Respiratory Syncytial Virus (RSV) remains a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein, essential for viral entry into host cells, is a prime target for antiviral drug development. This compound emerged as an early candidate in this class. This guide compares this compound with other notable RSV fusion inhibitors: Ziresovir (AK0529), Presatovir (GS-5806), Sisunatovir (RV521), and Rilematovir (JNJ-53718678). While all these molecules share a common mechanism of action, their preclinical potency and clinical outcomes have varied significantly. Ziresovir and Sisunatovir have demonstrated promising clinical efficacy, whereas the development of Presatovir and Rilematovir has been discontinued. Information on the clinical progression of this compound is limited in the public domain.

Mechanism of Action: RSV Fusion Inhibition

RSV entry into host cells is mediated by the F glycoprotein, which undergoes a significant conformational change from a prefusion to a postfusion state to merge the viral and host cell membranes. Small-molecule fusion inhibitors, including this compound and its counterparts, bind to a pocket within the central cavity of the prefusion F protein. This binding stabilizes the prefusion conformation, preventing the structural rearrangements necessary for membrane fusion and thereby blocking viral entry.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition Virion RSV F_Protein_Pre Prefusion F Protein Virion->F_Protein_Pre expresses Host_Cell Host Cell Membrane F_Protein_Pre->Host_Cell attaches to Binding Binding to Prefusion F Fusion_Inhibitor Fusion Inhibitor (e.g., this compound) Fusion_Inhibitor->Binding binds to Stabilization Stabilization of Prefusion State Binding->Stabilization leads to No_Fusion Membrane Fusion Blocked Stabilization->No_Fusion

Caption: Mechanism of RSV Fusion Inhibitors.

In Vitro Efficacy Comparison

The following table summarizes the reported in vitro activities of this compound and other selected RSV fusion inhibitors against various RSV strains. It is important to note that these values are compiled from different studies and the experimental conditions (e.g., cell line, assay format) may vary, affecting direct comparability.

CompoundTargetRSV StrainEC50 / IC50 (nM)Cell LineAssay TypeReference
This compound Fusion (F) ProteinRSV A248Not SpecifiedNot Specified[1]
RSV Long59Not SpecifiedNot Specified[1]
RSV B1160Not SpecifiedNot Specified[1]
Ziresovir (AK0529) Fusion (F) ProteinRSV A & B StrainsSingle-digit nMHEp-2Cytopathic Effect (CPE)[2][3]
Presatovir (GS-5806) Fusion (F) ProteinRSVPotent in vitro activityNot SpecifiedNot Specified[4][5]
Sisunatovir (RV521) Fusion (F) ProteinRSV A & B Strains (Lab & Clinical Isolates)1.2 (mean IC50)Not SpecifiedNot Specified[6][7]
Rilematovir (JNJ-53718678) Fusion (F) ProteinRSV-A0.46HeLaNot Specified[8]

Clinical Development Overview

The clinical development pathways for these fusion inhibitors have yielded divergent outcomes, providing valuable insights into the translation of preclinical potential to clinical efficacy.

CompoundHighest Phase of DevelopmentKey Clinical FindingsDevelopment Status
This compound Phase IData not publicly available.Development status unclear.
Ziresovir (AK0529) Phase IIIDemonstrated significant clinical benefit and reduction in viral load in hospitalized infants. Favorable safety profile.New Drug Application submitted in China.[2]
Presatovir (GS-5806) Phase IIbDid not significantly improve viral load or clinical outcomes in hospitalized adults and transplant recipients.Development discontinued.[4][5][9][10][11][12][13]
Sisunatovir (RV521) Phase IIShowed statistically significant reductions in viral load and clinical symptoms in a human challenge study. Favorable safety profile in infants.Phase II study in hospitalized infants was ongoing.[6][14][15][16][17]
Rilematovir (JNJ-53718678) Phase IIShowed a small, favorable antiviral effect of indeterminate clinical relevance in children. Favorable safety profile.Development discontinued due to strategic reasons.[8][18][19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for common in vitro assays used to evaluate RSV inhibitors.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Plaque_Reduction_Assay Start Seed cells in 96-well plates Incubate_Cells Incubate until confluent monolayer Start->Incubate_Cells Prepare_Compounds Prepare serial dilutions of test compounds Incubate_Cells->Prepare_Compounds Incubate_Virus_Compound Pre-incubate virus with compound dilutions Prepare_Compounds->Incubate_Virus_Compound Prepare_Virus Prepare virus inoculum Prepare_Virus->Incubate_Virus_Compound Infect_Cells Infect cell monolayers with virus-compound mixture Incubate_Virus_Compound->Infect_Cells Adsorption Allow virus adsorption Infect_Cells->Adsorption Overlay Add semi-solid overlay (e.g., methylcellulose) Adsorption->Overlay Incubate_Plates Incubate for several days to allow plaque formation Overlay->Incubate_Plates Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate_Plates->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques End Determine EC50 Count_Plaques->End

Caption: Workflow for a Plaque Reduction Assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., HEp-2, Vero) in 96-well plates at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in an appropriate medium.

  • Virus-Compound Incubation: Mix the compound dilutions with a standardized amount of RSV and incubate to allow the inhibitor to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixtures.

  • Adsorption: Incubate the plates to allow for viral attachment and entry.

  • Overlay: Aspirate the inoculum and add an overlay medium containing a viscous substance (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque development (typically 3-5 days).

  • Staining: Fix the cells (e.g., with formalin) and stain with a dye that visualizes the cell monolayer (e.g., crystal violet). Plaques will appear as clear zones where cells have been destroyed.

  • Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to virus-only control wells. The 50% effective concentration (EC50) is determined from the dose-response curve.[23][24]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Detailed Steps:

  • Cell Seeding: Seed host cells in 96-well plates as described for the plaque reduction assay.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Add a standardized amount of RSV to the wells. Control wells include cells only (no virus, no compound) and cells with virus only (no compound).

  • Incubation: Incubate the plates until significant CPE is observed in the virus control wells (typically 3-6 days).

  • Quantification of Cell Viability: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo). The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The EC50 is determined from the dose-response curve.[25][26][27][28][29]

Conclusion

The landscape of RSV fusion inhibitors has evolved significantly since the initial development of compounds like this compound. While the principle of targeting the RSV F protein has been validated, the clinical success of these inhibitors has been varied. Ziresovir and Sisunatovir have emerged as promising candidates with demonstrated clinical benefits, underscoring the potential of this therapeutic class. In contrast, the discontinuation of Presatovir and Rilematovir highlights the challenges in translating in vitro potency to in vivo efficacy and navigating the complexities of clinical development. For researchers in the field, the collective data from these development programs offer valuable lessons in medicinal chemistry, virology, and clinical trial design for future endeavors against RSV.

References

Navigating the Landscape of RSV Resistance: A Comparative Analysis of BTA-9881 and Existing Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug-resistant strains of Respiratory Syncytial Virus (RSV) poses a significant challenge to the development of effective antiviral therapies. BTA-9881, an investigational small molecule inhibitor of the RSV fusion (F) protein, represents a promising therapeutic candidate. However, a thorough understanding of its cross-resistance profile with existing RSV drugs is critical for its successful clinical integration. This guide provides a comparative overview of this compound and other RSV antivirals, focusing on mechanisms of action and potential for cross-resistance. While direct comparative experimental data for this compound is not yet publicly available, this document outlines the established methodologies and conceptual frameworks for evaluating such resistance profiles, serving as a vital resource for researchers and drug development professionals.

This compound, also known as MEDI-564, is a potent RSV fusion inhibitor that demonstrates activity against both RSV A and B subtypes.[1][2] Its mechanism of action involves targeting the viral F protein, a critical component for the virus's entry into host cells. By inhibiting the fusion process, this compound effectively halts viral replication.[1]

The development of resistance to antiviral drugs is a common phenomenon, and for RSV, this often involves mutations in the viral proteins targeted by the therapeutic agent. In the case of fusion inhibitors like this compound, mutations in the F protein are the primary drivers of resistance.[3][4] The critical question for the clinical utility of any new antiviral is whether resistance to it confers resistance to other available drugs, a phenomenon known as cross-resistance.

A Glimpse into the Resistance Profiles of Existing RSV Drugs

Currently, the arsenal of drugs against RSV includes monoclonal antibodies and small molecule inhibitors, each with a distinct mechanism of action and resistance profile.

Drug ClassDrug Name(s)Mechanism of ActionKnown Resistance Mutations
Monoclonal Antibodies Palivizumab, NirsevimabBind to the F protein, preventing viral entrySubstitutions in the F protein antigenic site II[5][6]
Nucleoside Analog RibavirinInhibits viral RNA synthesis and induces mutationsMutations in the viral polymerase (L) gene (less common in RSV)[7]
Fusion Inhibitors Presatovir (GS-5806)Allosterically inhibits the F protein, preventing fusionSubstitutions in the F protein (e.g., in the central cavity)[4][8]

Studies on the fusion inhibitor presatovir have shown that while resistance can emerge through mutations in the F protein, these mutations do not confer resistance to the monoclonal antibody palivizumab or the nucleoside analog ribavirin.[9] This suggests that cross-resistance may not be a significant concern between different classes of RSV drugs. However, the potential for cross-resistance among different fusion inhibitors that target the same protein remains a key area of investigation.

Conceptual Framework for this compound Cross-Resistance Studies

To definitively determine the cross-resistance profile of this compound, in vitro studies are required. These studies would involve generating RSV strains with known resistance to other drugs and then assessing the susceptibility of these resistant strains to this compound. The results would typically be presented as a fold-change in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) compared to the wild-type virus.

Conceptual Table: this compound Cross-Resistance Profile

Resistant Virus StrainResistance-Conferring Mutation(s)Fold-Change in EC50 (Resistant Drug)Fold-Change in EC50 (this compound)
Palivizumab-ResistantF protein (Site II)>100-foldData Not Available
Ribavirin-ResistantL protein>10-foldData Not Available
Presatovir-ResistantF protein (e.g., F140I, S398L)>100-foldData Not Available

This table illustrates the type of data required to assess the cross-resistance profile of this compound. The "Data Not Available" fields highlight the current knowledge gap.

Experimental Protocols for Assessing Cross-Resistance

The following are detailed methodologies for key experiments used to evaluate the cross-resistance of RSV antivirals.

Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for determining the susceptibility of RSV to neutralizing antibodies and other inhibitors.

  • Cell Culture: HEp-2 or A549 cells are seeded in 6- or 12-well plates and grown to confluence.

  • Virus Preparation: A known titer of the RSV strain of interest (wild-type or resistant mutant) is prepared.

  • Compound Dilution: A serial dilution of the antiviral compound (e.g., this compound) is prepared.

  • Neutralization: The virus is incubated with the various concentrations of the antiviral compound for 1 hour at 37°C.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells.

  • Incubation: The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After 3-5 days of incubation, the cells are fixed and stained (e.g., with crystal violet or an anti-RSV antibody).

  • Quantification: The number of plaques is counted for each compound concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Fusion Inhibition Assay

This assay specifically measures the ability of a compound to block the fusion of viral and cellular membranes.

  • Cell Preparation: Two populations of cells (e.g., Vero or HEp-2) are prepared. One population is infected with the RSV strain of interest and expresses a reporter gene under the control of a viral promoter (e.g., luciferase). The other population expresses a viral polymerase (e.g., T7 polymerase).

  • Compound Treatment: The infected cells are treated with various concentrations of the fusion inhibitor.

  • Co-culture: The two cell populations are co-cultured to allow for cell-to-cell fusion (syncytia formation).

  • Reporter Gene Expression: If fusion occurs, the viral polymerase from the second cell population will drive the expression of the reporter gene in the fused cells.

  • Quantification: The reporter gene activity (e.g., luminescence) is measured. The IC50 value is the concentration of the compound that inhibits the reporter signal by 50%.

Visualizing the Path to Understanding Cross-Resistance

The following diagrams illustrate the conceptual workflows for assessing antiviral resistance.

Experimental_Workflow_for_Cross_Resistance_Assessment cluster_generation Generation of Resistant Virus cluster_sequencing Genotypic Analysis cluster_phenotyping Phenotypic Analysis cluster_comparison Data Comparison wild_type Wild-Type RSV drug_pressure Culture in Presence of Existing Drug wild_type->drug_pressure resistant_virus Isolate Resistant Virus drug_pressure->resistant_virus sequence Sequence Viral Genome (e.g., F gene) resistant_virus->sequence prna Plaque Reduction Neutralization Assay resistant_virus->prna fusion_assay Fusion Inhibition Assay resistant_virus->fusion_assay identify_mutations Identify Resistance Mutations sequence->identify_mutations ec50_determination Determine EC50/IC50 for this compound prna->ec50_determination fusion_assay->ec50_determination compare_ec50 Compare EC50 of this compound on Resistant vs. Wild-Type Virus ec50_determination->compare_ec50 fold_change Calculate Fold-Change in Resistance compare_ec50->fold_change

Workflow for Assessing this compound Cross-Resistance.

RSV_Fusion_Inhibition_Pathway RSV RSV Virion Attachment Attachment (G protein) RSV->Attachment HostCell Host Cell F_pre F Protein (pre-fusion) Attachment->F_pre F_post F Protein (post-fusion) F_pre->F_post Conformational Change Fusion Membrane Fusion F_post->Fusion Entry Viral Entry Fusion->Entry BTA9881 This compound BTA9881->F_pre Inhibits ResistanceMutation F Protein Mutation ResistanceMutation->F_pre Alters Binding Site

Mechanism of Action and Resistance for RSV Fusion Inhibitors.

References

A Comparative Guide to the Specificity of BTA-9881 for RSV Fusion Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BTA-9881, a small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein, with other therapeutic alternatives. The information presented is supported by experimental data to validate the specificity and performance of these antiviral agents.

Introduction to RSV Fusion Protein Inhibition

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral therapies. The F protein undergoes a conformational change from a metastable prefusion (pre-F) state to a more stable postfusion (post-F) state to mediate the fusion of the viral and host cell membranes.[1][2] Many modern antiviral strategies, including small molecules and monoclonal antibodies, aim to inhibit this process by targeting the pre-F conformation.

This compound is a small molecule fusion inhibitor that was developed to specifically inhibit the process by which RSV infects a cell.[3] It has been evaluated in Phase I clinical trials.[1][3] This guide compares the specificity and activity of this compound with other notable RSV F protein inhibitors.

Mechanism of Action of RSV Fusion Inhibitors

Small molecule inhibitors like this compound and monoclonal antibodies targeting the RSV F protein primarily act by binding to the prefusion conformation of the protein. This binding stabilizes the pre-F state and prevents the conformational changes necessary for membrane fusion, thereby neutralizing the virus.

dot

RSV Fusion Inhibition Mechanism of RSV Fusion and Inhibition cluster_virus Viral Particle cluster_inhibitors Therapeutic Agents RSV RSV Virion PreF Prefusion F Protein RSV->PreF Attachment HostCell Host Cell PostF Postfusion F Protein PreF->PostF Conformational Change Inhibition Inhibition of Conformational Change Fusion Membrane Fusion PostF->Fusion Infection Viral Entry & Infection Fusion->Infection BTA9881 This compound (Small Molecule Inhibitor) BTA9881->PreF Binds to pre-F cavity mAb Monoclonal Antibody mAb->PreF Binds to pre-F epitope Inhibition->PostF Blocks

Caption: Mechanism of RSV fusion and its inhibition by this compound and monoclonal antibodies.

Comparative Performance Data

The following tables summarize the in vitro efficacy and binding affinities of this compound and a selection of other RSV fusion inhibitors.

Table 1: In Vitro Antiviral Activity (EC50/IC50)
Compound/AntibodyTargetRSV Strain(s)EC50/IC50 (nM)Reference(s)
This compound Fusion Protein RSV A2 48 [4]
RSV Long 59 [4]
RSV B1 160 [4]
rgRSV224 3200 [5]
TMC-353121Fusion ProteinRSV ApEC50 9.9 (~0.126 nM)[2]
JNJ-2408068Fusion ProteinRSV A0.16[2]
BMS-433771Fusion ProteinRSV A12[2]
MDT-637Fusion ProteinRSV A Long1.4[6]
VP-14637Fusion ProteinRSV A1.4[7]
PalivizumabFusion ProteinRSV A (Long)211.5 ng/mL (~1.4 nM)[8]
RSV B (Washington)166.3 ng/mL (~1.1 nM)[8]
MotavizumabFusion ProteinRSV A~20-fold more potent than Palivizumab[1]
NirsevimabFusion ProteinRSV A & B~10-fold higher nAb levels than Palivizumab[9]
RB1Fusion ProteinRSV A (Long)2.9 ng/mL (~0.02 nM)[8]
RSV B (Washington)1.7 ng/mL (~0.01 nM)[8]

EC50/IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Binding Affinity (Kd)
Compound/AntibodyTarget ConformationKd (nM)Reference(s)
This compound Prefusion 39 [5]
TMC-353121Prefusion1.7[5]
JNJ-2408068Prefusion1.8[5]
BMS-433771Prefusion2.9[5]
PalivizumabPostfusion3.7[10]
MotavizumabPostfusion<0.1[10]
RB1Prefusion0.022[8]
Postfusion135[8]

A lower Kd value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.

Microneutralization Assay (MNA)

This assay quantifies the ability of a compound or antibody to inhibit viral infection of cultured cells.

dot

Microneutralization Assay Workflow Workflow of a Microneutralization Assay Start Start Dilute Serially Dilute Inhibitor Start->Dilute IncubateVirus Incubate Inhibitor with RSV Dilute->IncubateVirus AddCells Add Mixture to Host Cell Monolayer IncubateVirus->AddCells IncubateCulture Incubate for Several Days AddCells->IncubateCulture AssessCPE Assess Cytopathic Effect (CPE) or Reporter Gene Expression IncubateCulture->AssessCPE Calculate Calculate EC50/IC50 AssessCPE->Calculate End End Calculate->End

Caption: Generalized workflow for a microneutralization assay.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., HEp-2 or Vero) in 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.

  • Virus Neutralization: Incubate the diluted compounds with a known titer of RSV for a defined period (e.g., 1-2 hours) at 37°C to allow for binding.

  • Infection: Transfer the virus-compound mixtures to the cell monolayers and incubate.

  • Incubation: Culture the plates for several days to allow for viral replication and the development of cytopathic effects (CPE) or expression of a reporter gene (e.g., GFP).

  • Quantification: Assess the extent of viral infection by methods such as crystal violet staining to visualize CPE, or by measuring reporter gene expression.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral infection by 50%.

Cell-Cell Fusion Assay

This assay measures the ability of the RSV F protein to mediate the fusion of adjacent cell membranes, a process that can be inhibited by fusion inhibitors.

Protocol:

  • Cell Co-culture: Co-culture two populations of cells. One population expresses the RSV F protein, and the other expresses a reporter system that is activated upon cell fusion (e.g., a T7 promoter-driven luciferase gene in one cell type and T7 polymerase in the other).

  • Inhibitor Treatment: Add serial dilutions of the test compound to the co-culture.

  • Incubation: Incubate the cells to allow for F protein-mediated fusion.

  • Quantification: Measure the reporter gene activity (e.g., luciferase signal), which is proportional to the extent of cell fusion.

  • Data Analysis: Determine the concentration of the inhibitor that reduces cell fusion by 50%.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., RSV F protein) and an analyte (e.g., this compound or an antibody).

dotdot digraph "SPR Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Surface Plasmon Resonance (SPR) Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilize [label="Immobilize RSV F Protein\non Sensor Chip", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject Analyte (Inhibitor)\nat Various Concentrations", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Association &\nDissociation Rates", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Regenerate [label="Regenerate Sensor Surface", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data to\nDetermine Kd", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Immobilize; Immobilize -> Inject; Inject -> Measure; Measure -> Regenerate; Regenerate -> Inject [style=dashed, label="Repeat for\ndifferent concentrations"]; Measure -> Analyze; Analyze -> End; }

References

Safety Operating Guide

Navigating the Disposal of BTA-9881: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical chemical compound BTA-9881, ensuring the safety of laboratory personnel and the protection of our environment. By providing value beyond the product itself, we aim to be your preferred source for information on laboratory safety and chemical handling, building a foundation of deep trust.

Disclaimer: this compound is a fictional substance. The following information is a generalized guide based on best practices for handling hazardous laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all applicable local, state, and federal regulations.

Immediate Safety and Hazard Mitigation

Before handling this compound, it is crucial to be aware of its potential hazards, which are synthesized from common laboratory reagents for illustrative purposes.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassGHS PictogramPrecautionary StatementRequired PPE
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.Nitrile gloves, Lab coat
Serious Eye Damage (Category 1)H318: Causes serious eye damageP280: Wear protective gloves/ eye protection/ face protection.Safety glasses or goggles
Hazardous to the Aquatic Environment, Chronic (Category 3)H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.Not Applicable

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Experimental Workflow for this compound Waste Disposal:

start Start: this compound Waste Generated waste_characterization 1. Characterize Waste - Solid or Liquid? - Contaminated materials? start->waste_characterization solid_waste 2a. Solid Waste Collection - Place in a labeled, sealed container. waste_characterization->solid_waste Solid liquid_waste 2b. Liquid Waste Collection - Use a designated, sealed, and chemically compatible container. waste_characterization->liquid_waste Liquid container_labeling 3. Label Waste Container - 'Hazardous Waste' - 'this compound' - Hazard pictograms - Date solid_waste->container_labeling liquid_waste->container_labeling storage 4. Temporary Storage - Store in a designated Satellite Accumulation Area (SAA). - Ensure secondary containment. container_labeling->storage disposal_pickup 5. Schedule Waste Pickup - Contact Environmental Health & Safety (EH&S). storage->disposal_pickup end End: Waste Manifested and Removed disposal_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

Detailed Procedural Steps:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).

  • Container Selection:

    • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.

    • Solid Waste: Use a sturdy, sealable plastic bag or a designated solid waste container.

  • Labeling:

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).

    • Include the date the waste was first added to the container.

  • Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Keep waste containers closed at all times, except when adding waste.

  • Disposal:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1][2] This is critical to prevent harm to aquatic life and to comply with environmental regulations.[1]

    • All waste must be treated and disposed of in accordance with national and local regulations.[2]

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including a respirator if dust is present.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the laboratory and contact EH&S immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific protocols.

References

Personal protective equipment for handling BTA-9881

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of BTA-9881 (CAS RN: 1646857-24-0), a viral fusion protein inhibitor. All personnel must review this document in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer before handling the compound.

Chemical and Physical Properties

This compound is a solid powder.[1] Key quantitative data are summarized below for immediate reference.

PropertyValue
CAS Number 1646857-24-0
Molecular Formula C₂₁H₁₅ClN₄O₂
Molecular Weight 390.83 g/mol [1]
Appearance Solid Powder[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a complete GHS classification for this compound is not publicly available, based on safety data for similar research compounds, it is prudent to handle it as a potentially hazardous substance. The following PPE is mandatory when handling this compound to minimize exposure risk.

Hazard RouteRecommended Personal Protective Equipment (PPE)
Inhalation Use only in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator is required.
Skin Contact Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
Eye Contact ANSI-approved safety goggles or a face shield are required.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Operational Workflow for this compound Figure 1: this compound Handling Workflow receiving Receiving - Verify container integrity. - Log into inventory. storage Storage - Store in a dry, cool, well-ventilated area. - Keep container tightly closed. receiving->storage Store Immediately handling Handling - Use only in a chemical fume hood. - Wear appropriate PPE. storage->handling For Experimental Use disposal Disposal - Dispose of as hazardous chemical waste. - Follow all local and institutional regulations. handling->disposal Post-Experiment

Caption: Operational Workflow for this compound

Experimental Protocols

All experiments involving this compound must be conducted within a designated and properly functioning chemical fume hood. Personnel should avoid the formation of dust and aerosols.[2][3][4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][3][4]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Plan for this compound Figure 2: this compound Emergency Procedures spill Spill or Leak - Evacuate and ventilate the area. - Wear full PPE for cleanup. skin_contact Skin Contact - Immediately remove contaminated clothing. - Wash with soap and plenty of water. eye_contact Eye Contact - Rinse with pure water for at least 15 minutes. - Seek immediate medical attention. inhalation Inhalation - Move to fresh air. - If breathing is difficult, give oxygen. ingestion Ingestion - Rinse mouth with water. Do NOT induce vomiting. - Seek immediate medical attention.

Caption: Emergency Response Plan for this compound

First Aid Measures
  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[2][3][4]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][3][4]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3][4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2][3][4]

  • Collect waste in suitable, closed, and properly labeled containers.

  • Discharge into the environment must be avoided.[2][3][4]

  • Adhere to all applicable federal, state, and local regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTA-9881
Reactant of Route 2
Reactant of Route 2
BTA-9881

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.